Product packaging for 4''-Hydroxyisojasminin(Cat. No.:)

4''-Hydroxyisojasminin

Cat. No.: B593454
M. Wt: 558.6 g/mol
InChI Key: PYDQUAKPMYNFTL-UHFFFAOYSA-N
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Description

4/'/'-Hydroxyisojasminin is a natural product found in Jasminum mesnyi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O13 B593454 4''-Hydroxyisojasminin

Properties

IUPAC Name

16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQUAKPMYNFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of 4''-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin, a secoiridoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data where available, experimental protocols for its isolation, and an exploration of its biosynthetic origins. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

The primary documented natural source of this compound is the plant species Jasminum mesnyi, commonly known as primrose jasmine or Japanese jasmine. This evergreen shrub, belonging to the Oleaceae family, is native to Vietnam and southern China and is cultivated in other regions as an ornamental plant.

Quantitative Data
Plant SpeciesPlant PartCompoundReported Yield (%)Purity (%)Reference
Jasminum speciesLeavesJasminin (B1164225)1.26 - 1.3698.06 - 99.17CN102250174A[1]

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the isolation and purification of secoiridoid glycosides from Jasminum species, adapted from a patented process for jasminin extraction[1]. This protocol can serve as a foundational procedure for the targeted isolation of this compound.

Extraction
  • Plant Material Preparation: Air-dry the leaves of Jasminum mesnyi and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered leaves in 95% ethanol (B145695) at a 1:8 solid-to-liquid ratio (w/v).

    • Perform the extraction at 60°C for 2 hours with continuous stirring.

    • Separate the extract from the plant material by filtration.

    • Repeat the extraction process on the residue two more times with a reduced solvent volume to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C until the ethanol is completely removed.

Liquid-Liquid Partitioning
  • Degreasing: To the concentrated aqueous extract, add an equal volume of petroleum ether and shake vigorously in a separatory funnel. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step three to five times to remove nonpolar constituents like fats and chlorophyll.

  • Fractionation:

    • Extract the remaining aqueous phase with an equal volume of ethyl acetate (B1210297).

    • Separate the layers and collect the upper ethyl acetate fraction.

    • Repeat the ethyl acetate extraction three to five times.

    • Combine all the ethyl acetate fractions.

Chromatographic Purification
  • Concentration: Concentrate the combined ethyl acetate fractions to dryness under reduced pressure.

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel column packed with an appropriate stationary phase (e.g., silica gel 60, 200-300 mesh).

    • Dissolve the dried extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of chloroform-methanol, starting with a higher ratio of chloroform (B151607) and gradually increasing the polarity by increasing the proportion of methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent).

  • Isolation of this compound:

    • Pool the fractions containing the target compound, as identified by comparison with a standard if available, or by subsequent spectroscopic analysis.

    • Concentrate the pooled fractions to dryness.

Crystallization
  • Recrystallization: Dissolve the purified residue in a minimal amount of a suitable solvent system (e.g., ethanol-water or methanol) and allow it to crystallize.

  • Drying: Collect the crystals by filtration and dry them under vacuum to obtain pure this compound.

experimental_workflow start Start: Dried Jasminum mesnyi Leaves extraction Solvent Extraction (95% Ethanol, 60°C) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Remove Ethanol) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) concentration2->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection pooling Pooling of Fractions Containing Target Compound fraction_collection->pooling concentration3 Concentration of Pooled Fractions pooling->concentration3 crystallization Crystallization concentration3->crystallization end End: Pure this compound crystallization->end

Caption: Isolation and Purification Workflow for this compound.

Biosynthesis of this compound

This compound belongs to the secoiridoid class of monoterpenoids, which are characteristic secondary metabolites in the Oleaceae family. The biosynthesis of secoiridoids is a complex process that originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The core iridoid skeleton is formed from geranyl pyrophosphate (GPP), a C10 intermediate. A key step involves the cyclization of geraniol (B1671447) to form the iridoid ring system, which then undergoes a series of oxidative cleavages to yield the secoiridoid structure. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for secoiridoid biosynthesis in the Oleaceae provides a putative framework. This involves the formation of deoxyloganic acid as a key intermediate. Subsequent hydroxylation, glycosylation, and other modifications would then lead to the diverse array of secoiridoids found in Jasminum species, including this compound.

biosynthesis_pathway cluster_0 Isoprenoid Precursor Biosynthesis cluster_1 Monoterpenoid & Iridoid Backbone Formation cluster_2 Secoiridoid Formation & Diversification MVA Mevalonate Pathway (MVA) IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate Pathway (MEP) MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP Geraniol Geraniol GPP->Geraniol Iridoid_Skeleton Iridoid Skeleton Geraniol->Iridoid_Skeleton Deoxyloganic_Acid Deoxyloganic Acid Iridoid_Skeleton->Deoxyloganic_Acid Secoiridoid_Core Secoiridoid Core Structure Deoxyloganic_Acid->Secoiridoid_Core Hydroxyisojasminin This compound Secoiridoid_Core->Hydroxyisojasminin Hydroxylation, Glycosylation, & other modifications

Caption: Generalized Biosynthetic Pathway of Secoiridoids in Oleaceae.

Conclusion

Jasminum mesnyi stands out as the principal natural source for the secoiridoid glycoside this compound. While specific yield data for this compound is pending further research, established protocols for the isolation of related compounds from the same genus provide a robust starting point for its efficient extraction and purification. The biosynthetic pathway, rooted in the general scheme for secoiridoids in the Oleaceae family, offers a framework for understanding its formation and opens avenues for future synthetic biology approaches. This guide consolidates the current knowledge on the natural origins of this compound, aiming to facilitate further investigation into its chemical properties and potential therapeutic applications.

References

Phytochemical Screening of Jasminum Species for Secoiridoid Glucosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Jasminum, belonging to the Oleaceae family, is a rich source of bioactive compounds, with secoiridoid glucosides being a prominent class of molecules exhibiting a wide range of pharmacological activities.[1][2][3] These cyclopentane (B165970) monoterpene derivatives are of significant interest to the pharmaceutical industry for their potential anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1][4] This technical guide provides a comprehensive overview of the phytochemical screening of Jasminum species for these valuable compounds, including a summary of identified secoiridoid glucosides, detailed experimental protocols, and a visual representation of the screening workflow.

Distribution of Secoiridoid Glucosides in Jasminum Species

Numerous studies have led to the isolation and characterization of a diverse array of secoiridoid glucosides from various Jasminum species. The table below summarizes the key findings, offering a comparative look at the distribution of these compounds across different species and plant parts.

Jasminum SpeciesPlant PartIdentified Secoiridoid Glucosides
J. officinaleFlowers, LeavesJasgranoside, Jaspolyoside, 8-epi-kingiside, 10-hydroxy-oleuropein, 10-hydroxy-ligstroside, Oleoside-7, 11-dimethyl ester, [20S]-20-methoxyoleuropein, Oleuropein, Ligstroside, Demethyl-oleuropein, Oleoside dimethyl ester.[1][5]
J. grandiflorumLeavesDemethyl-2″-epifraxamoside, 2″-epifraxamoside, Jasminanhydride, Oleuropein.[6][7][8]
J. sambacLeavesSambacosides A, E, and F (tetrameric iridoid glucosides).[9]
J. multiflorumAerial Parts, Leaves, Water Soluble FractionMultifloroside, Multiroside, 10-hydroxyoleoside-11-methylester, 10-hydroxyoleuropein, 10-hydroxyligustroside, Jusmultiside, Multiflorin, Jasmolactones A, B, C, D.[6][9][10]
J. nudiflorumLeaves, StemsJasnudiflosides A-C, Jasnudiflosides F-L, Nudifloside D, Isooleoacteoside.[11][12][13]
J. mesnyiLeavesJasmoside, Jasmesoside, 9-hydroxyjasminoside, 9-hydroxyjasminosidic acid, Jasmin 10-O-β-glucoside.[6][9][14]
J. amplexicaule-Jasamplexosides A, B, C, 10-hydroxyligstroside, Jasminoside, Isojasminoside.[1][3][9]
J. polyanthumFlowersJaspolyanoside, Polyanoside, Isojaspolyosides A, B, and C, 6''-O-β-D-glucoside.[1]
J. urophyllumLeaves, Stems, Whole PlantJasurosides A-D, E, F, G, Jasurolignoside.[9]
J. lanceolariumLeaves, StemsJaslanceosides A, B, C, D, E, Jasminoside, 10-hydroxyoleoside dimethyl ester.[9]
J. azoricumLeavesJasminin-10''-O-β-D-glucoside, Sambacoside F.[8]
J. humile var. revolutum-Jasminoside (10-cinnamoyloxyoleoside 7-methyl ester).[9]

Experimental Protocols for Phytochemical Screening

The following sections outline a generalized yet detailed methodology for the phytochemical screening of Jasminum species for secoiridoid glucosides, synthesized from various reported studies.

Plant Material Collection and Preparation
  • Collection: Collect fresh plant material (leaves, flowers, stems, or roots) from a healthy, positively identified Jasminum plant. The time of collection (season, diurnal cycle) can influence the phytochemical profile and should be recorded.

  • Authentication: A plant taxonomist should formally identify the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Processing:

    • Thoroughly wash the collected plant material with distilled water to remove any debris.

    • Air-dry the material in the shade at room temperature to prevent the degradation of thermolabile compounds. Alternatively, a hot air oven at a controlled temperature (e.g., 40-50°C) can be used.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

    • Store the powdered material in airtight containers in a cool, dark, and dry place until extraction.

Extraction of Secoiridoid Glucosides
  • Solvent Selection: Secoiridoid glucosides are polar compounds. Therefore, polar solvents are generally used for their extraction. Methanol and ethanol (B145695) are common choices. Aqueous extracts are also used.[6][8] The choice of solvent can be optimized based on the target compounds.

  • Extraction Methods:

    • Maceration: Soak the powdered plant material in the chosen solvent (e.g., methanol) in a sealed container for a specified period (e.g., 24-72 hours) with occasional shaking. Filter the extract and repeat the process with fresh solvent to ensure exhaustive extraction.

    • Soxhlet Extraction: For a more efficient extraction, use a Soxhlet apparatus. Place the powdered plant material in a thimble and extract with the chosen solvent (e.g., ethanol, methanol, ethyl acetate (B1210297), acetone, n-hexane) for a defined period (e.g., 48 hours).[10] This method is particularly useful for continuous extraction.

    • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient and faster extraction process at lower temperatures.

  • Concentration: After extraction, concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., < 40°C) to obtain a crude extract.

Fractionation and Isolation
  • Solvent-Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Secoiridoid glucosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: This is a crucial step for the isolation of individual compounds.

    • Adsorbent: Silica (B1680970) gel is a commonly used stationary phase for normal-phase chromatography. For reversed-phase chromatography, C18-bonded silica is used.

    • Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used for silica gel columns.

    • Fraction Collection: Collect the eluate in a series of fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of the isolated compounds, Prep-HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradients) is highly effective.

Compound Characterization and Identification
  • Thin Layer Chromatography (TLC): TLC is used for preliminary phytochemical screening and to monitor the progress of column chromatography. Develop the TLC plates in a suitable solvent system and visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid, ceric sulfate), which can give characteristic colors for different classes of compounds.

  • Spectroscopic Techniques:

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in the identification of functional groups present in the isolated compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structure elucidation. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the complete chemical structure and stereochemistry of the isolated secoiridoid glucosides.[9]

    • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their identification.

Visualization of the Phytochemical Screening Workflow

The following diagram illustrates the general workflow for the phytochemical screening of Jasminum species for secoiridoid glucosides.

Phytochemical_Screening_Workflow A Plant Material Collection & Preparation B Drying & Grinding A->B C Extraction (Maceration, Soxhlet, UAE) B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Solvent-Solvent Partitioning E->F G Polar Fractions (e.g., Ethyl Acetate, n-Butanol) F->G H Column Chromatography (Silica Gel, C18) G->H I Fraction Collection & TLC Monitoring H->I J Preparative HPLC I->J K Pure Secoiridoid Glucosides J->K L Structure Elucidation K->L M Spectroscopic Analysis (NMR, MS, UV, IR) L->M

References

The Biosynthesis of Secoiridoids in Jasminum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The genus Jasminum, celebrated for its fragrant flowers, is a rich source of bioactive secoiridoid glucosides. These compounds, derived from the terpenoid pathway, exhibit a wide range of pharmacological activities and are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the current understanding of the secoiridoid biosynthesis pathway in Jasminum. Drawing on genomic and metabolomic studies of Jasminum and related species within the Oleaceae family, this document outlines the putative enzymatic steps, key intermediates, and identified compounds. It also presents available quantitative data on gene expression, details generalized experimental protocols for the analysis of these molecules, and visualizes the biosynthetic and regulatory pathways to facilitate further research and development in this field.

Introduction

Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring system, often found as glucosides. In the Oleaceae family, which includes both Jasminum (jasmine) and Olea (olive), these compounds are typically derived from the oleoside (B1148882) pathway. While the complete biosynthetic pathway for secoiridoids has not been fully elucidated in any Jasminum species, significant insights have been gained from studies on the biosynthesis of oleuropein (B1677263) in olive, which serves as a valuable model. This guide synthesizes the available information to present a putative pathway for secoiridoid biosynthesis in Jasminum, highlighting the key enzymatic transformations from the primary precursor, geranyl pyrophosphate (GPP), to the diverse array of secoiridoids found in this genus.

The Putative Secoiridoid Biosynthetic Pathway in Jasminum

The biosynthesis of secoiridoids in Jasminum is believed to follow a conserved pathway within the Oleaceae family, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

From Geranyl Pyrophosphate to the Iridoid Scaffold

The pathway commences with the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP). A series of enzymatic reactions then constructs the core iridoid skeleton.

  • Geraniol (B1671447) Synthase (GES): GPP is hydrolyzed to geraniol.

  • Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.

  • 8-hydroxygeraniol oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.

  • Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the first iridoid intermediate.[1] This reaction involves an NAD(P)H-dependent reduction followed by a cyclization.[1]

Formation of Secoiridoids

Subsequent modifications of the iridoid scaffold, including oxidation, glycosylation, and methylation, lead to the formation of various secoiridoids. Deoxyloganic acid is considered a common intermediate in the biosynthesis of iridoids in the Oleaceae family.[2]

  • Iridoid Oxidase (IO): Nepetalactol is oxidized to 7-deoxyloganetic acid.

  • 7-deoxyloganetic acid glucosyltransferase (7DLGT): This enzyme glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

  • 7-deoxyloganic acid hydroxylase (7DLH): A hydroxylation step to form loganic acid.

  • Loganic acid O-methyltransferase (LAMT): Methylation of loganic acid to produce loganin (B1675030).

  • Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin, the first secoiridoid.

  • Further Modifications: Secologanin and its derivatives then undergo further species-specific modifications, such as hydroxylation, methylation, and esterification with phenolic moieties (e.g., tyrosol derivatives), to produce the vast array of secoiridoids found in Jasminum. For instance, oleuropein, found in some Jasminum species, is an ester of elenolic acid glucoside and hydroxytyrosol.

Secoiridoid_Biosynthesis_Pathway cluster_MEP_MVA MEP/MVA Pathways IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS Jasminum_Secoiridoids Diverse Jasminum Secoiridoids (e.g., Oleuropein, Jasminoside) Secologanin->Jasminum_Secoiridoids Further Modifications

Caption: Putative biosynthesis pathway of secoiridoids in Jasminum.

Quantitative Data

Quantitative data on secoiridoid biosynthesis in Jasminum is limited. However, transcriptome analysis of Jasminum sambac has provided insights into the expression levels of genes involved in the upstream terpenoid biosynthesis pathway.

Table 1: Secoiridoids Identified in Various Jasminum Species
CompoundJasminum SpeciesReference(s)
2''-EpifraxamosideJ. grandiflorum[3]
Demethyl-2''-epifraxamosideJ. grandiflorum[3]
JasminanhydrideJ. grandiflorum[3]
JasgranosideJ. officinale var. grandiflorum[2][4]
JaspolyosideJ. officinale var. grandiflorum[2][4]
8-epi-KingisideJ. officinale var. grandiflorum[2][4]
10-Hydroxy-oleuropeinJ. officinale var. grandiflorum[2][4]
10-Hydroxy-ligstrosideJ. officinale var. grandiflorum[2][4]
Oleoside-7,11-dimethyl esterJ. officinale var. grandiflorum[2][4]
Jasnudiflosides A-CJ. nudiflorum[5]
Jasnudiflosides F-LJ. nudiflorum[6]
Nudifloside DJ. nudiflorum[6]
IsooleoacteosideJ. nudiflorum[6]
Jasminin-10''-O-β-D-glucosideJ. azoricum
Sambacoside FJ. azoricum
OleuropeinJ. grandiflorum
Jasurosides A-DJ. urophyllum[7]

Note: This table is not exhaustive but represents a selection of identified secoiridoids.

Table 2: Relative Expression of Terpenoid Biosynthesis Genes in Jasminum sambac
GeneF1 (Closed Bud)F2 (Opening)F3 (Fully Open)F4 (Senescence)F5 (Withered)LeafRootStem
MVA Pathway
AACTHighHighMedLowLowMedLowLow
HMGSHighHighMedLowLowMedLowLow
HMGRHighHighMedLowLowMedLowLow
MVKHighHighMedLowLowMedLowLow
PMKHighHighMedLowLowMedLowLow
MVDHighHighMedLowLowMedLowLow
MEP Pathway
DXSHighHighHighMedLowHighLowLow
DXRHighHighHighMedLowHighLowLow
MCTHighHighHighMedLowHighLowLow
CMKHighHighHighMedLowHighLowLow
MDSHighHighHighMedLowHighLowLow
HDSHighHighHighMedLowHighLowLow
HDRHighHighHighMedLowHighLowLow
Downstream Genes
GPPSHighHighHighMedLowHighLowLow
FPPSHighHighMedLowLowMedLowLow

Source: Adapted from transcriptome data of "Hutou" jasmine (Jasminum sambac var.).[8] Expression levels are represented qualitatively (High, Med, Low) based on the provided heatmaps.

Experimental Protocols

Extraction and Quantification of Secoiridoids

Objective: To extract and quantify secoiridoids from Jasminum plant material.

Materials:

  • Fresh or lyophilized Jasminum tissue (leaves, flowers)

  • Liquid nitrogen

  • Methanol or 80% ethanol (B145695)

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or acetic acid

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC or UHPLC system with a DAD or MS detector

  • Analytical standards of known secoiridoids (e.g., oleuropein)

Protocol:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder.

  • Extraction: a. Suspend the powdered tissue in 80% ethanol (e.g., 1:10 w/v). b. Sonciate for 30 minutes at room temperature. c. Centrifuge at 10,000 x g for 15 minutes. d. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatants under reduced pressure using a rotary evaporator at 40°C.

  • Purification (Optional): a. Resuspend the dried extract in water. b. Apply the aqueous extract to a pre-conditioned C18 SPE cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the secoiridoids with methanol.

  • HPLC-DAD/MS Analysis: a. Evaporate the methanolic eluate to dryness and resuspend in the initial mobile phase. b. Inject an aliquot into the HPLC system. c. Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. d. Column: A C18 reversed-phase column is commonly employed. e. Detection: Monitor at 240 nm and 280 nm for secoiridoids. Use MS for identification and confirmation.

  • Quantification: Create a calibration curve using analytical standards of known secoiridoids to quantify the compounds in the plant extracts.

Experimental_Workflow Start Jasminum Tissue (Leaves, Flowers) Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Ultrasonic Extraction (80% Ethanol) Grinding->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation Evaporation Rotary Evaporation Centrifugation->Evaporation Purification Solid-Phase Extraction (SPE) Evaporation->Purification Analysis HPLC-DAD/MS Analysis Purification->Analysis Quantification Quantify using Standards Analysis->Quantification End Quantitative Data Quantification->End

Caption: Generalized workflow for secoiridoid analysis.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression of putative secoiridoid biosynthesis genes in different Jasminum tissues or under various conditions.

Materials:

  • Jasminum tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from finely ground, frozen Jasminum tissue using a suitable RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Primer Design: Design and validate primers specific to the target genes (e.g., homologs of GES, G8H, ISY) and a stable reference gene.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.

Regulation of Secoiridoid Biosynthesis

The regulation of secoiridoid biosynthesis in Jasminum is not well understood. However, in many plants, the biosynthesis of terpenoids is regulated by phytohormones, particularly jasmonates (JA). Jasmonate signaling is known to be involved in plant defense responses, and secoiridoids often play a defensive role. It is hypothesized that jasmonate signaling pathways, triggered by biotic or abiotic stress, may upregulate the expression of key biosynthetic genes in the secoiridoid pathway in Jasminum.

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonate (JA) Biosynthesis Stress->JA_Biosynthesis JA_Signal JA Signal Transduction (COI1, JAZ, MYC2) JA_Biosynthesis->JA_Signal Transcription_Factors Activation of Transcription Factors JA_Signal->Transcription_Factors Gene_Expression Upregulation of Secoiridoid Biosynthesis Genes (GES, G8H, ISY, etc.) Transcription_Factors->Gene_Expression Secoiridoid_Accumulation Secoiridoid Accumulation Gene_Expression->Secoiridoid_Accumulation

Caption: Hypothesized regulation by jasmonate signaling.

Conclusion and Future Perspectives

The biosynthesis of secoiridoids in Jasminum is a complex process with significant potential for the production of valuable bioactive compounds. While a putative pathway can be inferred from studies on related species, further research is needed to fully characterize the specific enzymes and regulatory mechanisms in Jasminum. The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial in identifying the complete set of biosynthetic genes, understanding their regulation, and elucidating the full spectrum of secoiridoids produced by this important genus. This knowledge will pave the way for metabolic engineering strategies to enhance the production of target secoiridoids for pharmaceutical and other applications.

References

4''-Hydroxyisojasminin: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from plants of the Jasminum genus. As a member of the secoiridoid class of natural products, it holds potential for various biological activities, making a thorough understanding of its physicochemical properties crucial for research and development. This technical guide provides a summary of the currently available computed physicochemical data for this compound, outlines standard experimental protocols for the determination of key properties, and presents a general workflow for the characterization of such natural products.

Physicochemical Properties

Currently, experimentally determined physicochemical data for this compound is limited in publicly available literature. However, computational models provide valuable estimations for several key parameters. These computed properties, sourced from the PubChem database (CID 131847093), are summarized in Table 1.[1]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₃₈O₁₃PubChem[1]
Molecular Weight 558.6 g/mol PubChem[1]
XLogP3 -1.4PubChem[1]
Hydrogen Bond Donor Count 7PubChem[1]
Hydrogen Bond Acceptor Count 13PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 558.23124126 DaPubChem[1]
Monoisotopic Mass 558.23124126 DaPubChem[1]
Topological Polar Surface Area 202 ŲPubChem[1]
Heavy Atom Count 39PubChem[1]
IUPAC Name 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dionePubChem[1]

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments that would be employed to experimentally determine the physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

  • Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5–1°C), whereas impurities can lead to a depressed and broader melting range.[2]

  • Apparatus: Digital melting point apparatus, capillary tubes, mortar and pestle.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[3]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/minute for an initial approximate determination, followed by a slower ramp of 1-2°C/minute for an accurate measurement).[3]

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting point range.[2][4]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, formulation, and biological testing.

  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The "shake-flask" method is a widely recognized technique for determining equilibrium solubility.[5]

  • Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, spectrophotometer or high-performance liquid chromatography (HPLC) system.

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

    • The vials are agitated in an orbital shaker at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

    • After agitation, the samples are allowed to stand to allow undissolved solid to settle. The suspension is then centrifuged to separate the solid and liquid phases.

    • A known volume of the supernatant is carefully removed and diluted as necessary.

    • The concentration of this compound in the diluted supernatant is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[5]

    • The solubility is then calculated based on the measured concentration and the dilution factor.

Visualization of Experimental Workflows

General Workflow for Physicochemical Characterization of a Natural Product

The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like this compound.

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Characterization cluster_3 Biological Activity Screening A Plant Material (e.g., Jasminum mesnyi) B Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract B->C D Fractionation (e.g., Solvent Partitioning) C->D E Fractions of Varying Polarity D->E F Chromatographic Separation (e.g., Column, HPLC) E->F G Isolated this compound F->G H Spectroscopic Analysis (NMR, MS, IR, UV-Vis) G->H I Melting Point Determination G->I J Solubility Analysis G->J K pKa Determination G->K L LogP/LogD Determination G->L M Antioxidant Assays (DPPH, ABTS) G->M N Anti-inflammatory Assays (e.g., LPS-induced NO in RAW 264.7) G->N

General workflow for the isolation and characterization of this compound.

Potential Biological Activities and Screening Protocols

While specific signaling pathways for this compound have not been elucidated, secoiridoids from Jasminum species are known to possess various biological activities, including antioxidant and anti-inflammatory effects. The following are standard in vitro assays to screen for these potential activities.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.[6][7]

    • Procedure: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance to a control.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.[7][9]

    • Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. A solution of this compound at various concentrations is then added to the ABTS•+ solution. After a short incubation period, the absorbance is measured (typically around 734 nm), and the percentage of inhibition is calculated.[7]

Anti-inflammatory Activity Assay
  • Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

    • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of a compound on NO production is a common indicator of its anti-inflammatory potential.[10][11][12][13]

    • Procedure:

      • RAW 264.7 cells are cultured in a suitable medium.

      • The cells are pre-treated with various concentrations of this compound for a specific period.

      • The cells are then stimulated with LPS to induce an inflammatory response.

      • After incubation, the amount of NO produced in the cell culture supernatant is quantified using the Griess reagent, which measures nitrite (B80452) (a stable product of NO).[14]

      • A decrease in nitrite concentration in the presence of this compound indicates an anti-inflammatory effect. Cell viability assays (e.g., MTS or MTT) are run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[10]

Logical Relationship for Biological Activity Screening

The following diagram illustrates the logical flow of screening this compound for potential antioxidant and anti-inflammatory activities.

G A Isolated this compound B Primary Screening for Biological Activity A->B C Antioxidant Activity Assays B->C D Anti-inflammatory Activity Assays B->D E DPPH Assay C->E F ABTS Assay C->F G LPS-induced NO Production in RAW 264.7 Cells D->G H Positive Result: Radical Scavenging Activity E->H F->H I Positive Result: Inhibition of NO Production G->I J Further Mechanistic Studies H->J I->J

Screening workflow for potential biological activities of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available computed data. While experimental validation is essential, the provided protocols offer a clear path for researchers to determine these properties accurately. Furthermore, the outlined screening assays for antioxidant and anti-inflammatory activities can guide the initial exploration of the therapeutic potential of this natural product. Further research is warranted to fully characterize this compound and elucidate its potential roles in drug discovery and development.

References

Spectroscopic Profile of 4''-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4''-Hydroxyisojasminin, a secoiridoid glycoside isolated from species of the Jasminum genus. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of phytochemical research and drug development.

Core Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule, which are fundamental for its identification.

Ionization ModeFormulaCalculated m/zFound m/z
HR-FAB-MSC₂₆H₃₈O₁₃Na581.2209581.2212 ([M+Na]⁺)
¹H Nuclear Magnetic Resonance (NMR) Data (CD₃OD, 400 MHz)

Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule, providing critical information about its structure and stereochemistry.

Positionδ (ppm)MultiplicityJ (Hz)
15.86d8.0
37.49s
53.12m
1.80m
1.62m
85.37q6.8
92.55m
101.15d7.2
114.15d6.0
114.05d6.0
1'4.88d8.0
2'3.22dd8.0, 9.2
3'3.38t9.2
4'3.28t9.2
5'3.35m
6'a3.85dd12.0, 2.0
6'b3.65dd12.0, 5.6
1''4.40d7.6
2''3.20dd7.6, 9.2
3''3.37t9.2
4''3.55t9.2
5''3.33m
6''a3.83dd12.0, 2.4
6''b3.68dd12.0, 5.2
121.65d6.8
¹³C Nuclear Magnetic Resonance (NMR) Data (CD₃OD, 100 MHz)

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.

Positionδ (ppm)
195.1
3153.2
4110.1
531.9
643.1
7130.2
8125.1
943.9
1014.1
1169.9
1'100.2
2'74.8
3'77.9
4'71.7
5'78.2
6'62.9
1''104.2
2''75.1
3''77.8
4''72.8
5''78.0
6''63.0
C=O173.4
C=O168.5

Experimental Protocols

The spectroscopic data presented above were acquired using standard methodologies for the isolation and characterization of natural products.

Isolation of this compound

The compound was isolated from the methanolic extract of the dried leaves of Jasminum lanceolarium. The extract was subjected to solvent partitioning followed by a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (B129727) (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HMQC, and HMBC, were performed to establish the connectivity of protons and carbons and to assign all signals unambiguously.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed to determine the exact mass and elemental composition of the molecule. The sample was mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a novel natural product like this compound is crucial for its unambiguous structure elucidation. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Jasminum lanceolarium) Extraction Extraction (e.g., MeOH) Plant_Material->Extraction Chromatography Chromatography (Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound MS Mass Spectrometry (HR-FAB-MS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Analysis Structure Final Structure Data_Analysis->Structure

Preliminary Biological Activity of 4''-Hydroxyisojasminin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available in the public domain regarding the specific biological activities of isolated 4''-Hydroxyisojasminin is limited. This document provides a technical overview based on the reported activities of extracts from Jasminum mesnyi, a plant species known to contain this compound and other secoiridoids. The experimental protocols and signaling pathways described herein are representative of the methodologies used to assess the observed biological activities of these extracts and are intended to serve as a guide for future research on the isolated compound.

Introduction

This compound is a secoiridoid glycoside that has been identified as a constituent of Jasminum mesnyi Hance (primrose jasmine).[1] Secoiridoids are a class of monoterpenoids known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and wound healing properties.[2][3] While comprehensive studies on the isolated this compound are scarce, preliminary investigations into the bioactivity of Jasminum mesnyi extracts provide an initial indication of its potential therapeutic relevance. This whitepaper aims to consolidate the available data on the biological activities associated with extracts containing this compound, detail relevant experimental protocols, and propose potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Antioxidant Activity of Jasminum mesnyi Extracts

The most significant quantitative data available pertains to the antioxidant activity of Jasminum mesnyi leaf extracts, which contain this compound. The antioxidant potential of these extracts has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the extract required to scavenge 50% of the DPPH free radicals, is a key metric for antioxidant activity.

Extract/CompoundDPPH Radical Scavenging Activity (IC50 in µg/mL)Reference
90% Methanol (B129727) Extract of J. mesnyi25.27 ± 0.6[1]
Aqueous Extract of J. mesnyi71.84 ± 0.06[1]
Ethyl Acetate Fraction of J. mesnyi153.45 ± 6.65[3]
n-Butanol Fraction of J. mesnyi6.22 ± 0.25[3]
L-Ascorbic Acid (Standard)8.84 ± 0.05[1]
Rutin (Standard)3.78 ± 0.153[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant activity of a plant extract using the DPPH assay.[4]

1. Preparation of Reagents:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol (B145695). Store the solution in a dark bottle at 4°C.
  • Test Samples: Prepare a stock solution of the plant extract in methanol or ethanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
  • Positive Controls: Prepare solutions of known antioxidants, such as L-ascorbic acid or rutin, at various concentrations.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of each concentration of the test sample or positive control to respective wells.
  • Add 100 µL of the DPPH solution to each well.
  • For the blank control, add 100 µL of methanol or ethanol and 100 µL of the DPPH solution.
  • For the negative control, add 100 µL of the test sample at each concentration and 100 µL of methanol or ethanol.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_blank - (A_sample - A_negative_control)) / A_blank ] * 100 where A_blank is the absorbance of the blank control, A_sample is the absorbance of the test sample, and A_negative_control is the absorbance of the negative control.
  • Plot the percentage of scavenging activity against the concentration of the extract to determine the IC50 value.

Excisional Wound Healing Model in Rats

This protocol describes a common in vivo model to assess the wound healing potential of a substance.[5][6]

1. Animal Model:

  • Use healthy adult Wistar or Sprague-Dawley rats, weighing between 200-250g.
  • House the animals in individual cages under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
  • Acclimatize the animals for at least one week before the experiment.

2. Excision Wound Creation:

  • Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine and xylazine).
  • Shave the dorsal fur of the rats.
  • Disinfect the shaved area with 70% ethanol.
  • Create a full-thickness circular excision wound of approximately 8 mm in diameter on the back of each rat using a sterile biopsy punch.

3. Treatment:

  • Divide the animals into groups (e.g., control, vehicle, test substance, and standard drug).
  • Topically apply the test substance (e.g., an extract containing this compound formulated as an ointment or solution) to the wound area daily.
  • The control group may receive no treatment, while the vehicle group receives the base formulation without the active substance. A standard wound healing agent can be used as a positive control.

4. Evaluation of Wound Healing:

  • Wound Contraction: Measure the wound area on specific days (e.g., 0, 3, 7, 14, and 21) using a transparent grid or a digital caliper. Calculate the percentage of wound contraction.
  • Epithelialization Period: Note the number of days required for the complete closure of the wound.
  • Histopathological Examination: On the final day of the experiment, euthanize the animals and collect the wound tissue. Fix the tissue in 10% buffered formalin, embed it in paraffin, and section it. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to evaluate collagen deposition, re-epithelialization, and angiogenesis.

Mandatory Visualizations

G cluster_0 Natural Product Drug Discovery Workflow Plant Plant Material (Jasminum mesnyi) Extraction Extraction & Fractionation Plant->Extraction Screening Biological Screening (e.g., Antioxidant Assays) Extraction->Screening Isolation Bioassay-Guided Isolation Screening->Isolation Compound Active Compound (this compound) Isolation->Compound Structure Structure Elucidation (NMR, MS) Compound->Structure Further Further Biological Evaluation (In vivo models) Compound->Further

Caption: A conceptual workflow for the discovery of bioactive compounds like this compound.

G cluster_1 Hypothetical Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Neutralization ROS Neutralization ROS->Neutralization Antioxidant Antioxidant Compound (e.g., this compound) Antioxidant->ROS Direct Scavenging Keap1 Keap1 Antioxidant->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1->Nrf2 Sequestration Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Enzymes Gene Expression Enzymes->Neutralization Neutralization->CellularDamage Inhibition

Caption: A generalized antioxidant signaling pathway potentially relevant to secoiridoids.

Conclusion and Future Directions

The preliminary evidence from studies on Jasminum mesnyi extracts suggests that this compound, as one of its constituents, may possess noteworthy biological activities, particularly antioxidant properties. The quantitative data from DPPH assays of the extracts are promising. However, to establish the specific contribution of this compound to these activities, further research is imperative.

Future investigations should focus on the isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. This would involve a battery of antioxidant assays, anti-inflammatory models, and wound healing studies on the pure compound. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and evaluating its potential as a novel therapeutic agent.

References

The Traditional Uses of Jasminum mesnyi and the Therapeutic Potential of 4''-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminum mesnyi Hance, a member of the Oleaceae family, has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions, pain, and disorders requiring detoxification. Phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, prominent among them being secoiridoid glucosides. This technical guide focuses on the traditional uses of Jasminum mesnyi and explores the pharmacological potential of a key constituent, 4''-Hydroxyisojasminin. While direct research on this specific compound is limited, its structural similarity to other well-studied secoiridoids, such as oleuropein (B1677263), allows for informed hypotheses regarding its mechanisms of action. This document provides a comprehensive overview of the traditional knowledge, available scientific data, and hypothesized signaling pathways, offering a foundation for future research and drug development endeavors.

Traditional Uses of Jasminum mesnyi

Jasminum mesnyi, commonly known as Primrose Jasmine or Japanese Jasmine, has been utilized in traditional medicine systems, particularly in regions where it is native, such as China and other parts of Asia. The leaves, stems, and flowers are the primary parts of the plant used for their therapeutic properties.

Key Traditional Applications:

  • Anti-inflammatory and Analgesic: The leaves and stems have been traditionally used to alleviate muscular pain, joint disorders, and migraine headaches.[1][2] Preparations are often in the form of poultices or decoctions applied topically or taken internally to reduce inflammation and pain.

  • Detoxification and Hepatic Support: Flowers of Jasminum mesnyi are traditionally employed in the treatment of hepatic disorders.[1][2] In Traditional Chinese Medicine (TCM), jasmine is considered to have a cooling nature that can clear heat and toxins, with an affinity for the liver meridian.[3] This aligns with its use in addressing conditions perceived as resulting from an accumulation of toxins.

  • Gastrointestinal and Metabolic Health: The leaves have been used to address gastric disturbances.[1][2] There are also traditional applications for diabetes, suggesting a role in metabolic regulation.[1]

  • Central Nervous System (CNS) Disorders: Traditional uses extend to the management of various CNS-related issues.[1][4]

Traditional Preparation Methods:

While precise quantitative formulations from historical texts are scarce, common traditional preparation methods for Jasminum species include:

  • Decoctions: Boiling the leaves or other plant parts in water to create a concentrated liquid for internal consumption. A general approach involves simmering the plant material for a specified period, followed by straining.[5]

  • Poultices: Macerating fresh or dried plant material into a paste, which is then applied directly to the skin to address localized pain and inflammation.[6][7][8]

  • Infusions (Teas): Steeping the flowers or leaves in hot water to create a therapeutic beverage.[9]

Phytochemistry: Presence of this compound

The leaves of Jasminum mesnyi are a rich source of secoiridoid glucosides.[4][10] Among these is this compound, a compound that belongs to a class of monoterpenoids known for their diverse biological activities.[4][11] The general structure of secoiridoids is characterized by a cleaved cyclopentane (B165970) ring from their iridoid precursors.

Table 1: Phytochemical Content and Antioxidant Activity of Jasminum mesnyi Leaf Extracts
Extract/FractionTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (% w/w of extract)DPPH Scavenging Activity (IC₅₀ in µg/mL)Reference
90% Methanol (B129727) Extract-8.11825.27 ± 0.6[12]
Aqueous Extract--71.84 ± 0.06[12]
Diethyl Ether Fraction63.20 ± 5.03--[9]
Ethyl Acetate (B1210297) Fraction61.93 ± 1.86--[9]
Methanol Fraction53.04 ± 2.29--[9]
Hexane Fraction44.72 ± 2.41--[9]

Hypothesized Signaling Pathways of this compound

Direct studies on the signaling pathways modulated by this compound are not yet available. However, based on the well-documented mechanisms of the structurally similar and highly prevalent secoiridoid, oleuropein, we can hypothesize the potential pathways through which this compound may exert its anti-inflammatory and antioxidant effects.

Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades are central to the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Oleuropein has been shown to inhibit the activation of NF-κB and key kinases in the MAPK pathway (p38, JNK).[13] It is plausible that this compound shares this inhibitory activity.

NF_kB_MAPK_Inhibition cluster_NFkB LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokines induces transcription Hydroxyisojasminin This compound (Hypothesized) Hydroxyisojasminin->IKK Hydroxyisojasminin->MAPK

Hypothesized Inhibition of NF-κB and MAPK Pathways
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of activators, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1). Secoiridoids have been shown to activate this protective pathway.

Nrf2_Activation cluster_Nrf2 OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 induces transcription CellProtection Cellular Protection (Anti-inflammatory, Antioxidant) HO1->CellProtection Hydroxyisojasminin This compound (Hypothesized) Hydroxyisojasminin->Keap1

Hypothesized Activation of the Nrf2/HO-1 Pathway

Experimental Protocols

General Protocol for Extraction and Fractionation of Secoiridoids

This protocol outlines a general procedure for the extraction and fractionation of secoiridoids from Jasminum mesnyi leaves, based on methodologies used for similar compounds.

Extraction_Workflow PlantMaterial Dried, powdered Jasminum mesnyi leaves Extraction Soxhlet extraction with 80% Methanol PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partition Liquid-Liquid Partitioning CrudeExtract->Partition Fractions Sequential partitioning with: - Hexane - Ethyl Acetate - n-Butanol Partition->Fractions ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC IsolatedCompound Isolated this compound HPLC->IsolatedCompound StructureElucidation Structure Elucidation (NMR, MS) IsolatedCompound->StructureElucidation

Workflow for Secoiridoid Isolation and Identification

Methodology:

  • Extraction: Dried and powdered leaves of Jasminum mesnyi are subjected to exhaustive extraction using 80% methanol in a Soxhlet apparatus.

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure to yield the crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in secoiridoids, are subjected to column chromatography over silica (B1680970) gel and/or Sephadex LH-20.

  • Preparative HPLC: Fractions showing the presence of the target compound are further purified using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity Assay

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

Nitric Oxide (NO) Production Assay:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compound (e.g., isolated this compound or extracts) for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

Cytokine Measurement (ELISA):

  • Following the same treatment protocol as the NO assay, the culture supernatants are collected.

  • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Conclusion and Future Directions

The traditional use of Jasminum mesnyi for inflammatory and pain-related conditions is supported by its rich phytochemical profile, which includes the secoiridoid this compound. While direct evidence for the bioactivity of this specific compound is pending, the well-established anti-inflammatory and antioxidant mechanisms of related secoiridoids provide a strong rationale for its therapeutic potential. Future research should focus on the isolation and quantification of this compound from Jasminum mesnyi, followed by in-depth in vitro and in vivo studies to elucidate its precise mechanisms of action on key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1. Such investigations are crucial for validating the traditional uses of this plant and for the potential development of novel therapeutic agents for inflammatory and oxidative stress-related diseases.

References

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of 4''-Hydroxyisojasminin, an iridoid glycoside with potential therapeutic applications. The methodologies described are based on established techniques for the separation of similar compounds from plant sources, particularly from the Jasminum genus.

I. Application Notes

This compound is a naturally occurring iridoid glycoside that has been identified in various plant species, notably within the Jasminum genus, including Jasminum mesnyi. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. The successful isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent.

The general workflow for isolating this compound involves a multi-step process beginning with the extraction from plant material, followed by a series of chromatographic purification steps. The choice of methodology is critical to achieving high purity and yield.

Key Considerations:

  • Plant Material: The concentration of this compound can vary depending on the plant species, the part of the plant used (e.g., leaves, stems, flowers), the geographical location, and the time of harvest. Jasminum mesnyi leaves have been reported to contain a variety of secoiridoid glucosides and are a potential source.[1][2]

  • Extraction: Solvent extraction is the most common initial step. The choice of solvent is determined by the polarity of the target compound. As an iridoid glycoside, this compound is polar, making alcohols like ethanol (B145695) and methanol (B129727) suitable extraction solvents.[3][4] Advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.

  • Purification: A combination of chromatographic techniques is typically necessary to achieve high purity. This often involves an initial fractionation step using macroporous resin or vacuum liquid chromatography, followed by fine purification using silica (B1680970) gel column chromatography, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC).[5][6][7]

II. Experimental Protocols

The following protocols are detailed methodologies for the isolation and purification of this compound.

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction from plant material and a preliminary fractionation to enrich the iridoid glycoside content.

1. Plant Material Preparation:

  • Collect fresh leaves of Jasminum mesnyi.
  • Air-dry the leaves in a shaded, well-ventilated area until brittle.
  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (1 kg) with 80% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.
  • Filter the extract through cheesecloth and then filter paper.
  • Repeat the extraction process two more times with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in water (1 L) and partition successively with solvents of increasing polarity:
  • n-hexane (3 x 1 L) to remove nonpolar compounds like chlorophyll (B73375) and lipids.
  • Ethyl acetate (B1210297) (3 x 1 L) to separate compounds of intermediate polarity.
  • n-butanol (3 x 1 L) to extract the polar glycoside fraction.
  • Collect the n-butanol fraction, which is expected to be rich in iridoid glycosides, and concentrate it to dryness under reduced pressure.

Protocol 2: Chromatographic Purification

This protocol details the multi-step chromatographic process to isolate this compound from the enriched n-butanol fraction.

1. Macroporous Resin Column Chromatography:

  • Dissolve the dried n-butanol fraction in a minimal amount of water.
  • Load the solution onto a pre-conditioned macroporous resin column (e.g., HPD-100).
  • Wash the column with deionized water to remove sugars and other highly polar impurities.
  • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound. A 30% ethanol fraction is often effective for enriching iridoid glycosides.[7]
  • Combine the positive fractions and concentrate to dryness.

2. Silica Gel Column Chromatography:

  • Adsorb the enriched fraction onto a small amount of silica gel.
  • Load the adsorbed sample onto a silica gel column packed with a suitable solvent system (e.g., chloroform-methanol or ethyl acetate-methanol).
  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol).
  • Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

3. Sephadex LH-20 Column Chromatography:

  • Dissolve the partially purified fraction in methanol.
  • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
  • Elute with methanol as the mobile phase. This step is effective for removing pigments and smaller molecules.
  • Collect fractions and monitor by TLC or HPLC.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification, subject the fractions containing this compound to preparative HPLC.
  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water is common. The exact gradient should be optimized based on analytical HPLC results.
  • Detection: UV detection at a suitable wavelength (e.g., 240 nm).
  • Inject the sample and collect the peak corresponding to this compound.
  • Confirm the purity of the isolated compound using analytical HPLC and its structure using spectroscopic methods (MS, NMR).

III. Data Presentation

The following table summarizes typical parameters for the chromatographic purification of iridoid glycosides, which can be adapted for this compound.

Chromatographic Step Stationary Phase Mobile Phase System (Eluent) Typical Yield/Purity Reference
Macroporous ResinHPD-100Stepwise gradient of Ethanol in Water (e.g., 10-95%)Enrichment of total glycosides[7]
Silica Gel ColumnSilica Gel (200-300 mesh)Chloroform-Methanol or Ethyl Acetate-Methanol gradientFractions with >70% purity[5]
Sephadex LH-20Sephadex LH-20MethanolRemoval of pigments and small molecules[5]
Preparative HPLCReversed-Phase C18Acetonitrile/Water or Methanol/Water gradient>98% purity[7][8]

IV. Mandatory Visualizations

Diagram 1: General Workflow for Isolation and Purification

G plant_material Plant Material (e.g., Jasminum mesnyi leaves) extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning n_butanol n-Butanol Fraction (Enriched Glycosides) partitioning->n_butanol macro_resin Macroporous Resin Chromatography n_butanol->macro_resin silica_gel Silica Gel Column Chromatography macro_resin->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) Purity Analysis (HPLC) pure_compound->analysis

Caption: Overview of the isolation and purification process.

Diagram 2: Detailed Chromatographic Purification Steps

G cluster_0 Purification Cascade step1 Step 1: Macroporous Resin Elute with EtOH/H2O gradient Collect 30% EtOH fraction step2 Step 2: Silica Gel Column Elute with CHCl3/MeOH gradient Monitor fractions by TLC step1:f2->step2:f0 step3 Step 3: Sephadex LH-20 Elute with Methanol Remove pigments step2:f2->step3:f0 step4 Step 4: Preparative HPLC Reversed-Phase C18 column Isolate pure compound step3:f2->step4:f0 end Pure Compound step4:f2->end start Enriched Fraction start->step1:f0

Caption: Sequential chromatographic purification stages.

References

Application Note: Quantification of 4''-Hydroxyisojasminin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of 4''-Hydroxyisojasminin in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended as a comprehensive guide, covering sample preparation, standard solution preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a secoiridoid glycoside found in various plant species, notably within the Jasminum genus. Secoiridoids are a class of monoterpenoids known for a range of biological activities, making their precise quantification crucial for phytochemical research, quality control of herbal products, and drug discovery. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the accurate determination of such compounds in complex plant matrices.[1][2] This application note details a representative RP-HPLC method for the reliable quantification of this compound.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[1][3] Components of the sample are separated based on their hydrophobicity. This compound, being a moderately polar compound, will interact with both the stationary and mobile phases. By using a gradient elution of a polar mobile phase (e.g., water with an acid modifier) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol), the separation of this compound from other matrix components can be achieved. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards. UV detection is suitable as phenolic and glycosidic compounds typically absorb UV light.[4]

Experimental Protocols

  • Equipment:

    • Analytical Balance (4-decimal place)

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector

    • Vortex mixer

    • Centrifuge

    • Ultrasonic bath

    • pH meter

    • Solid-Phase Extraction (SPE) apparatus (optional, for sample clean-up)

  • Chemicals and Consumables:

    • This compound reference standard (>98% purity)

    • HPLC-grade Methanol (B129727)

    • HPLC-grade Acetonitrile

    • HPLC-grade water (e.g., Milli-Q or equivalent)

    • Formic acid or Acetic acid (analytical grade)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)

    • HPLC vials with septa

    • Volumetric flasks and pipettes

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol (methanol:water, 80:20 v/v).

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[5]

    • Carefully collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

  • Purification and Concentration:

    • Reconstitute the dried extract in 5 mL of the initial mobile phase composition.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5] This step is critical to remove particulates that could damage the HPLC column.[5]

    • For complex matrices, an optional Solid-Phase Extraction (SPE) clean-up step can be employed to remove interfering substances.[6]

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standards for the calibration curve.

    • Suggested concentration range: 1, 5, 10, 25, 50, and 100 µg/mL.

    • Store all standard solutions at 4°C in the dark.

The following conditions are proposed as a starting point and may require optimization for specific matrices or HPLC systems.

ParameterRecommended Setting
HPLC Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Gradient Program 0-5 min: 20% B; 5-25 min: 20-50% B; 25-35 min: 50-80% B; 35-40 min: 80% B; 40-45 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV/PDA Detector set at 254 nm (or optimal wavelength determined by UV scan of the standard)

Data Presentation and Analysis

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaExample Result (Hypothetical)
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995
Range The concentration range over which the method is precise, accurate, and linear.1 - 100 µg/mL
Accuracy (% Recovery) 80% - 120%98.5% - 102.1%
Precision (% RSD) Intra-day and Inter-day Relative Standard Deviation (% RSD) ≤ 2%< 1.5%
LOD (µg/mL) Limit of Detection (Signal-to-Noise ratio of 3:1)0.25 µg/mL
LOQ (µg/mL) Limit of Quantitation (Signal-to-Noise ratio of 10:1)0.85 µg/mL
Specificity The analyte peak should be free of interference from matrix components, impurities, or degradants.Peak purity index > 0.999
  • Calibration Curve: Inject the prepared standard solutions (1-100 µg/mL) into the HPLC system. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample extracts.

  • Calculation: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Use the peak area (y) and the calibration equation to calculate the concentration (x) of this compound in the injected sample solution.

Formula for concentration in the original plant material:

Concentration (mg/g) = (C * V * D) / W

Where:

  • C = Concentration from the calibration curve (mg/mL)

  • V = Final volume of the reconstituted extract (mL)

  • D = Dilution factor (if any)

  • W = Weight of the initial plant material (g)

Sample IDRetention Time (min)Peak AreaCalculated Conc. in Extract (µg/mL)Conc. in Plant Material (mg/g)
Standard 10 µg/mL15.2150,00010.0N/A
Plant Extract A15.3225,00015.00.75
Plant Extract B15.2120,0008.00.40

Visualizations

HPLC_Workflow A Plant Material (e.g., Jasminum leaves) B Drying & Grinding A->B Preparation C Solvent Extraction (80% Methanol, Sonication) B->C Extraction D Centrifugation & Supernatant Pooling C->D E Evaporation D->E Concentration F Reconstitution & Filtration (0.45 µm) E->F Final Prep G HPLC Vial F->G H HPLC Analysis (C18 Column, Gradient Elution) G->H Injection I Data Acquisition (UV Detection at 254 nm) H->I Detection J Quantification (vs. Standard Curve) I->J Analysis K Final Report (mg/g of Analyte) J->K

Caption: Workflow for the quantification of this compound.

References

Application Note: Quantitative Analysis of 4''-Hydroxyisojasminin in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of 4''-Hydroxyisojasminin in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a secoiridoid glycoside found in plants of the Jasminum genus, has garnered interest for its potential biological activities. The described protocol provides a comprehensive workflow from sample preparation to data analysis, enabling researchers to accurately measure the concentration of this compound in complex plant matrices. This method is crucial for quality control of herbal products, phytochemical research, and the development of new therapeutic agents.

Introduction

This compound is a naturally occurring secoiridoid glycoside that has been identified in various plant species, notably within the Jasminum genus.[1] Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, making them a subject of intense research in pharmacology and drug discovery. Accurate quantification of this compound in plant extracts is essential for understanding its distribution, biosynthesis, and potential therapeutic applications. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such compounds in complex biological samples.[2][3][4] This application note presents a complete protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

A robust sample preparation protocol is critical for the efficient extraction of this compound and the removal of interfering matrix components.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • 70% Methanol (MeOH) in water (v/v), LC-MS grade

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PTFE)

Protocol:

  • Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.

  • Add 20 mL of 70% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Perform ultrasonication for 30 minutes at room temperature to facilitate cell lysis and extraction.

  • Centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter directly into an LC vial for analysis.

G start Start: Powdered Plant Sample extraction Add 70% Methanol Vortex & Sonicate start->extraction centrifugation Centrifuge at 4,000 rpm extraction->centrifugation filtration Filter Supernatant (0.22 µm) centrifugation->filtration analysis LC-MS/MS Analysis filtration->analysis

Caption: Workflow for the extraction of this compound.

LC-MS/MS Instrumentation and Conditions

The following parameters have been optimized for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Data Presentation

Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode. The molecular weight of this compound is 558.57 g/mol .[5][6][7] The protonated molecule [M+H]⁺ at m/z 559.6 is used as the precursor ion. Product ions are generated through collision-induced dissociation (CID). Based on the known fragmentation patterns of secoiridoid glycosides, the primary fragmentation is the loss of the glucose moiety (162 Da).[2][4] Further fragmentation can involve losses of water and other small molecules.

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Transition Type
This compound559.6397.51003015Quantification
This compound559.6379.51003025Confirmation
This compound559.6163.11003035Confirmation
Note: These parameters should be optimized on the specific instrument used.

Table 2: Representative Quantitative Data (Hypothetical)

Sample IDPlant SpeciesTissueConcentration (µg/g)RSD (%) (n=3)
JM-L-01Jasminum mesnyiLeaves125.84.2
JM-S-01Jasminum mesnyiStems45.25.8
JO-L-01Jasminum officinaleLeaves12.57.1
Control-1Vinca minorLeavesNot DetectedN/A

Signaling Pathways and Logical Relationships

The general workflow for LC-MS/MS analysis involves several sequential steps, from sample preparation to data interpretation.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Plant Extract separation Chromatographic Separation (C18 Column) sample->separation ionization ESI Source (Ionization) separation->ionization quad1 Q1: Precursor Ion Selection (m/z 559.6) ionization->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Scan quad2->quad3 detector Detector quad3->detector quantification Quantification (MRM Data) detector->quantification

Caption: LC-MS/MS analysis workflow for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive platform for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrument parameters will enable researchers to reliably measure this compound, facilitating further studies into its pharmacological properties and its role in plant biochemistry. The high selectivity of MRM analysis ensures accurate quantification even in the presence of complex plant matrices. This method can be adapted for the analysis of other related secoiridoid glycosides and will be a valuable tool for natural product research and development.

References

Synthesis of 4''-Hydroxyisojasminin Analytical Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of the 4''-Hydroxyisojasminin analytical standard, a secoiridoid glucoside found in species of the Jasminum genus. Due to the absence of a published total synthesis, this protocol outlines a plausible chemoenzymatic route based on established synthetic strategies for similar natural products. The synthesis involves the stereoselective construction of the secoiridoid aglycone, followed by glycosylation and final enzymatic hydroxylation. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to guide researchers in the preparation of this analytical standard for pharmacological and drug development studies.

Introduction

This compound is a member of the secoiridoid glucoside family of natural products, which are known for their diverse biological activities. As a pure analytical standard, it is essential for accurate quantification in biological matrices, for use in pharmacological assays, and as a starting point for the development of novel therapeutic agents. This application note details a proposed synthetic pathway to obtain this compound, addressing the current lack of a reported total synthesis. The described methodology is based on analogous syntheses of other secoiridoid glucosides and employs robust and well-documented chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound is divided into three main stages:

  • Synthesis of the Aglycone Core: Stereoselective construction of the functionalized cyclopentanoid aglycone.

  • Glycosylation: Coupling of the aglycone with a protected glucose donor.

  • Final Tailoring Steps: Deprotection and selective enzymatic hydroxylation to yield the final product.

A retrosynthetic analysis of this compound is presented below, identifying key intermediates and strategic bond disconnections.

G 4_Hydroxyisojasminin This compound Aglycone Aglycone + 4-Hydroxyglucose derivative 4_Hydroxyisojasminin->Aglycone Glycosidic Bond Disconnection Cyclopentenone Functionalized Cyclopentenone Aglycone->Cyclopentenone Lactone Formation & Side Chain Introduction Acyclic_Precursors Acyclic Precursors Cyclopentenone->Acyclic_Precursors Cyclization G cluster_0 Stage 1: Aglycone Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Final Steps Start1 Glycidol + Dienophile Step1_1 Diels-Alder Reaction Start1->Step1_1 Intermediate1 Functionalized Cyclopentenone Step1_1->Intermediate1 Step1_2 Conjugate Addition & Alkylation Intermediate1->Step1_2 Intermediate2 Alkylated Cyclopentanone Step1_2->Intermediate2 Step1_3 Deprotection & Lactonization Intermediate2->Step1_3 Aglycone Aglycone Lactone Step1_3->Aglycone Start2 Aglycone + Protected 4-Hydroxyglucose Aglycone->Start2 Step2_1 Glycosidic Bond Formation Start2->Step2_1 Intermediate3 Protected Glycoside Step2_1->Intermediate3 Start3 Protected Glycoside Intermediate3->Start3 Step3_1 Deprotection Start3->Step3_1 Intermediate4 Deprotected Glycoside Step3_1->Intermediate4 Step3_2 Enzymatic Hydroxylation Intermediate4->Step3_2 Final_Product This compound Step3_2->Final_Product

Application Notes and Protocols for Antioxidant Activity Assays of Isolated 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4''-Hydroxyisojasminin is a secoiridoid glucoside that has been isolated from various plant species, including Jasminum mesnyi.[1][2][3][4][5] Secoiridoids are a class of natural compounds known for their diverse biological activities, including antioxidant properties. This document provides detailed protocols for assessing the antioxidant activity of isolated this compound using common and reliable in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

These assays are based on different mechanisms of antioxidant action and will provide a comprehensive profile of the antioxidant potential of this compound. The provided protocols are standardized for use in a 96-well microplate format, allowing for high-throughput screening.

Data Presentation

The quantitative results from the antioxidant assays for this compound can be summarized in the following tables for clear comparison. Ascorbic acid, Trolox, or other relevant standards should be used as positive controls.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC50 (µg/mL)
10Data\multirow{5}{*}{Calculated Value}
25Data
50Data
100Data
200Data
Ascorbic Acid DataCalculated Value

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC50 (µg/mL)
10Data\multirow{5}{*}{Calculated Value}
25Data
50Data
100Data
200Data
Trolox DataCalculated Value

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance (593 nm)FRAP Value (µM Fe(II)/mg)
10Data\multirow{5}{*}{Calculated Value}
25Data
50Data
100Data
200Data
Ascorbic Acid DataCalculated Value

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound

Concentration (µg/mL)Net Area Under the Curve (AUC)ORAC Value (µM Trolox Equivalents/mg)
10Data\multirow{5}{*}{Calculated Value}
25Data
50Data
100Data
200Data
Trolox DataCalculated Value

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][6][7][8][9][10] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[6][7][9]

Materials:

  • Isolated this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (99.5%)[6]

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH working solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in the dark.[9]

  • Sample Preparation: Prepare a stock solution of isolated this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the sample dilutions or standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][9][10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6][7][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH to Wells DPPH->Add_DPPH Sample Prepare this compound Dilutions Add_Sample Add 100 µL Sample/Standard to Wells Sample->Add_Sample Standard Prepare Standard Dilutions Standard->Add_Sample Incubate Incubate 30 min in Dark Add_Sample->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[11]

Materials:

  • Isolated this compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate or Ammonium persulfate[11]

  • Phosphate buffered saline (PBS) or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.[11]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare a stock solution of isolated this compound in the same solvent used for the ABTS•+ working solution. Prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.[12]

    • Add 10 µL of the sample dilutions or standard to the respective wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for 5-6 minutes.[12][13]

  • Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Add_ABTS Add 190 µL ABTS•+ to Wells ABTS_Work->Add_ABTS Sample Prepare this compound Dilutions Add_Sample Add 10 µL Sample/Standard to Wells Sample->Add_Sample Standard Prepare Standard Dilutions Standard->Add_Sample Incubate Incubate 6 min Add_Sample->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50 FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Working Solution Add_FRAP Add 220 µL FRAP Solution to Wells FRAP_Reagent->Add_FRAP Sample Prepare this compound Dilutions Add_Sample Add 10 µL Sample/Standard to Wells Sample->Add_Sample Standard Prepare FeSO4 Standard Curve Standard->Add_Sample Incubate Incubate 4 min at 37°C Add_Sample->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Fluorescein Prepare Fluorescein Solution Add_Fluorescein Add 150 µL Fluorescein to Wells Fluorescein->Add_Fluorescein AAPH Prepare AAPH Solution Add_AAPH Add 25 µL AAPH to Initiate AAPH->Add_AAPH Sample Prepare this compound Dilutions Add_Sample Add 25 µL Sample/Standard to Wells Sample->Add_Sample Standard Prepare Trolox Standards Standard->Add_Sample Pre_Incubate Pre-incubate at 37°C Add_Sample->Pre_Incubate Pre_Incubate->Add_AAPH Measure Measure Fluorescence Decay Add_AAPH->Measure Calculate_AUC Calculate Area Under Curve (AUC) Measure->Calculate_AUC Calculate_Net_AUC Calculate Net AUC Calculate_AUC->Calculate_Net_AUC Determine_ORAC Determine ORAC Value Calculate_Net_AUC->Determine_ORAC Antioxidant_Mechanism cluster_direct Direct Scavenging cluster_indirect Indirect Mechanism (Cellular Response) ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Scavenging Hydroxyisojasminin_direct This compound Hydroxyisojasminin_direct->Neutralized Hydroxyisojasminin_indirect This compound Nrf2_Keap1 Keap1-Nrf2 Complex Hydroxyisojasminin_indirect->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

References

Application Notes and Protocols: Anthelmintic Activity of Pure 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glucoside that has been isolated from the leaves of plants such as Jasminum mesnyi.[1] While traditional use and preliminary studies of Jasminum mesnyi leaf extracts suggest potential anthelmintic properties, comprehensive data on the pure compound is still emerging.[1] These application notes provide a framework for the systematic evaluation of the anthelmintic activity of pure this compound, offering detailed protocols for in vitro assays and guidance for data interpretation. The methodologies described are based on established practices in anthelmintic drug discovery and can be adapted for various helminth species.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the anthelmintic activity of pure this compound. The following table is a template designed to structure future experimental findings for clear comparison and analysis.

Parasite SpeciesDevelopmental StageThis compound Concentration (µg/mL)Incubation Time (hours)% Mortality / InhibitionPositive Control (e.g., Albendazole) % Mortality / InhibitionNegative Control % Mortality / Inhibition
Haemonchus contortusAdult
L3 Larvae
Egg
Caenorhabditis elegansAdult
L4 Larvae

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anthelmintic activity of this compound.

Protocol 1: Adult Worm Motility Assay

This assay evaluates the effect of this compound on the motility of adult helminths, a key indicator of paralysis.

Materials:

  • Adult helminths (e.g., Haemonchus contortus, Pheretima posthuma)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Culture medium (e.g., RPMI-1640)

  • Pure this compound

  • Positive control (e.g., Albendazole, Ivermectin)

  • Negative control (e.g., DMSO, distilled water)

  • 24-well culture plates

  • Incubator (37°C, 5% CO2)

  • Stereomicroscope

Procedure:

  • Collect adult worms from a suitable host or culture.

  • Wash the worms multiple times with PBS at 37°C to remove any host debris.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final test concentrations in the culture medium. Ensure the final solvent concentration is non-toxic to the worms.

  • Prepare positive and negative control solutions.

  • Place individual or a small group of worms into each well of a 24-well plate containing the respective test and control solutions.

  • Incubate the plates at 37°C and 5% CO2.

  • Observe the motility of the worms under a stereomicroscope at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Record the time to paralysis (loss of spontaneous movement) and death (complete cessation of movement, even upon gentle prodding).

  • Calculate the percentage of mortality at each concentration and time point.

Protocol 2: Egg Hatch Assay (EHA)

This assay assesses the ovicidal activity of this compound by determining its ability to inhibit the hatching of helminth eggs.[2][3][4]

Materials:

  • Helminth eggs (e.g., Haemonchus contortus)

  • Agar (2%)

  • Pure this compound

  • Positive control (e.g., Thiabendazole)

  • Negative control (e.g., distilled water)

  • 24-well culture plates

  • Incubator (27°C)

  • Microscope

Procedure:

  • Recover helminth eggs from fecal samples using a standard flotation technique.

  • Prepare serial dilutions of this compound in distilled water.

  • In a 24-well plate, mix the test compound dilutions with a suspension of eggs in 2% agar.

  • Include positive and negative controls in separate wells.

  • Incubate the plates at 27°C for 48 hours.

  • After incubation, add a drop of Lugol's iodine to each well to stop further hatching.

  • Count the number of hatched larvae and unhatched eggs under a microscope.

  • Calculate the percentage of egg hatch inhibition for each concentration.

Protocol 3: Larval Development Assay (LDA)

This assay determines the inhibitory effect of this compound on the development of infective larvae.[2]

Materials:

  • L1 larvae of helminths (e.g., Haemonchus contortus)

  • Culture medium supplemented with nutrients (e.g., yeast extract)

  • Pure this compound

  • Positive control (e.g., Ivermectin)

  • Negative control (e.g., culture medium with solvent)

  • 96-well culture plates

  • Incubator (27°C)

  • Microscope

Procedure:

  • Obtain L1 larvae from a fecal culture.

  • Prepare different concentrations of this compound in the culture medium.

  • Dispense the larval suspension into the wells of a 96-well plate.

  • Add the test compound, positive control, and negative control to the respective wells.

  • Incubate the plates at 27°C for 7 days.

  • After incubation, count the number of L1, L2, and L3 larvae in each well under a microscope.

  • Calculate the percentage of inhibition of larval development to the L3 stage.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing anthelmintic activity and a hypothetical signaling pathway that could be investigated.

Anthelmintic_Activity_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Stock Solution EHA Egg Hatch Assay Compound->EHA LDA Larval Development Assay Compound->LDA AMA Adult Motility Assay Compound->AMA Parasites Parasite Culture/Isolation (Eggs, Larvae, Adults) Parasites->EHA Parasites->LDA Parasites->AMA Data Data Collection (% Inhibition, % Mortality) EHA->Data LDA->Data AMA->Data Stats Statistical Analysis (IC50 / LC50 Calculation) Data->Stats Result Determination of Anthelmintic Efficacy Stats->Result

Caption: Experimental workflow for in vitro anthelmintic activity assessment.

Hypothetical_Signaling_Pathway cluster_cell_membrane Parasite Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects cluster_outcome Physiological Outcome Compound This compound Receptor Membrane Receptor / Ion Channel Compound->Receptor Binding SecondMessenger Second Messenger Cascade (e.g., Ca2+, cAMP) Receptor->SecondMessenger Modulation Kinase Protein Kinase Activation/Inhibition SecondMessenger->Kinase Activation/Inhibition Microtubule Microtubule Disruption Kinase->Microtubule Energy Inhibition of Energy Metabolism Kinase->Energy Neuromuscular Neuromuscular Junction Blockade Kinase->Neuromuscular Paralysis Paralysis & Death Microtubule->Paralysis Energy->Paralysis Neuromuscular->Paralysis

References

Application Notes and Protocols for 4''-Hydroxyisojasminin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from various species of the Jasminum genus.[1][2] Preliminary studies on extracts from plants containing this and related compounds suggest a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1][3] These application notes provide detailed protocols for developing cell-based assays to investigate the bioactivity of this compound, offering a framework for researchers in drug discovery and development. The following sections outline experimental procedures to assess its effects on cell viability, inflammation, and oxidative stress.

Cytotoxicity Assessment

A fundamental primary screen for any compound is the evaluation of its cytotoxic potential. This is crucial for determining the appropriate concentration range for subsequent bioactivity assays and for identifying potential anticancer properties. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability.[4]

MTT Cell Viability Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549) and/or a normal cell line (e.g., BEAS-2B)[5]

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Assay cluster_3 Data Analysis A Trypsinize and count cells B Seed cells in 96-well plates (e.g., 5,000 cells/well) A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of This compound in media C->D E Replace media with compound dilutions D->E F Incubate for 24, 48, or 72 hours E->F G Add MTT reagent to each well F->G H Incubate for 2-4 hours G->H I Solubilize formazan (B1609692) crystals H->I J Read absorbance at 570 nm I->J K Calculate % cell viability J->K L Plot dose-response curve K->L M Determine IC50 value L->M

Caption: Workflow for MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, prepare serial dilutions of the compound in fresh culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Expected Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.85 ± 0.0668.0
500.50 ± 0.0440.0
1000.25 ± 0.0320.0
IC50 (µM) ~60

Anti-Inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Secoiridoids have been reported to possess anti-inflammatory properties.[1] The following protocols are designed to assess the anti-inflammatory potential of this compound in a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model for studying inflammation.[6]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.

Materials:

Experimental Workflow:

G cluster_0 Cell Seeding & Pre-treatment cluster_1 Inflammatory Stimulation cluster_2 Griess Assay cluster_3 Data Analysis A Seed RAW 264.7 cells in 96-well plates B Incubate overnight A->B C Pre-treat with this compound for 1-2 hours B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Mix supernatant with Griess Reagent F->G H Incubate for 10 minutes G->H I Read absorbance at 540 nm H->I J Generate Nitrite Standard Curve I->J K Calculate Nitrite Concentration J->K L Determine % Inhibition of NO Production K->L

Caption: Workflow for Nitric Oxide production assay.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by activated macrophages.

Materials:

  • Cell culture supernatant from the NO assay or a parallel experiment

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in each sample.

Potential Anti-inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are activated by LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Gene transcription Compound This compound Compound->TAK1 inhibits? Compound->IKK inhibits? Compound->NFkB inhibits nuclear translocation?

Caption: Putative NF-κB signaling pathway inhibition.
Expected Data Presentation for Anti-inflammatory Assays

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.250 ± 1025 ± 5
LPS (1 µg/mL)45.8 ± 3.51250 ± 150800 ± 90
LPS + Cpd (10 µM)30.5 ± 2.8800 ± 100550 ± 60
LPS + Cpd (50 µM)15.2 ± 1.9400 ± 50250 ± 30

Antioxidant Activity Assays

The antioxidant potential of natural products is a significant area of research. The following protocols can be used to evaluate the antioxidant capacity of this compound.

DPPH Radical Scavenging Assay

This is a common and rapid assay to assess the free radical scavenging activity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Assay: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of a methanolic DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Williams' Medium E

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • Black 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate and incubate overnight.

  • Compound and Probe Loading: Treat cells with this compound and DCFH-DA for 1 hour.

  • Induction of Oxidative Stress: Add AAPH to induce the formation of peroxyl radicals.

  • Data Acquisition: Measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: Calculate the area under the curve and determine the CAA value.

Expected Data Presentation for Antioxidant Assays
AssayCompoundIC50 (µM)
DPPH ScavengingAscorbic Acid15.5 ± 1.2
This compound45.8 ± 3.7
CAAQuercetin5.2 ± 0.6
This compound22.1 ± 2.5

Conclusion

These application notes provide a comprehensive set of protocols for the initial characterization of the biological activities of this compound. The data generated from these assays will provide valuable insights into its potential as a therapeutic agent. Further investigations could explore its effects on other signaling pathways, its in vivo efficacy, and its mechanism of action in more detail.

References

The Potential of 4''-Hydroxyisojasminin as a Chemical Marker for Jasminum Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential utility of 4''-Hydroxyisojasminin, a secoiridoid glycoside, as a chemical marker for the authentication and quality control of Jasminum species. While this compound has been identified as a constituent of Jasminum mesnyi, its widespread presence and quantitative variation across the genus are yet to be fully established. These application notes and protocols are designed to guide researchers in the analysis of this compound, fostering further investigation into its role as a reliable phytochemical marker. Included are detailed methodologies for extraction, quantification, and analysis, alongside a proposed biosynthetic pathway.

Introduction

The genus Jasminum, belonging to the Oleaceae family, comprises over 200 species known for their characteristic fragrant flowers and traditional medicinal uses. The chemical composition of Jasminum species is diverse, containing a variety of bioactive compounds, including flavonoids, terpenoids, and secoiridoids. Secoiridoids, in particular, are a significant class of compounds in the Oleaceae family and have been the subject of numerous phytochemical investigations.[1][2]

This compound is a secoiridoid that has been reported in Jasminum mesnyi.[3][4][5][6][7] Its chemical structure presents a potential candidate for a species-specific or genus-level chemical marker. The establishment of such a marker is crucial for the correct identification of plant material, ensuring the quality and efficacy of herbal medicines and related commercial products. This document outlines the current knowledge and provides detailed protocols to facilitate further research into the role of this compound as a chemical marker for Jasminum species.

Data Presentation: Quantitative Analysis of Secoiridoids in Jasminum Species

Currently, there is a notable lack of comprehensive quantitative data for this compound across a wide range of Jasminum species. The table below is a template for compiling such data as it becomes available through further research. The data presented for Jasminum mesnyi is based on qualitative reports of its presence.

Jasminum SpeciesPlant PartThis compound Content (mg/g dry weight)Other Notable Secoiridoids PresentReference
Jasminum mesnyiLeavesPresent (quantification needed)Jasminin, Isojasminin, Jasmoside, Jasmesoside[3][4][5][6][7]
Jasminum officinaleFlowers, LeavesNot ReportedOleuropein, Ligstroside, Jasgranoside[1]
Jasminum grandiflorumFlowersNot ReportedNot specified[8]
Jasminum sambacLeavesNot ReportedNot specified[9]
Jasminum polyanthumNot specifiedNot ReportedNot specified[1]
Jasminum amplexicauleNot specifiedNot ReportedNot specified[1]

Note: The above table highlights the need for quantitative studies to determine the concentration of this compound in various Jasminum species to validate its potential as a chemical marker.

Experimental Protocols

Protocol 1: Extraction of Secoiridoids from Jasminum Plant Material

This protocol describes a general method for the extraction of secoiridoids, including this compound, from Jasminum leaves.

1. Materials and Reagents:

  • Fresh or air-dried leaves of Jasminum species

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Grinder or mortar and pestle

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Solid Phase Extraction (SPE) cartridges (C18)

2. Procedure:

  • Sample Preparation: Grind the dried plant material into a fine powder. For fresh leaves, homogenize with methanol.

  • Extraction: Macerate 10 g of the powdered plant material with 100 mL of 80% methanol in a conical flask. Place the flask on a shaker or in a sonicator for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by deionized water. Load the concentrated extract onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the secoiridoid-rich fraction with methanol.

  • Final Preparation: Evaporate the methanolic eluate to dryness and reconstitute the residue in a known volume of methanol for HPLC or UPLC-MS analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a framework for the development of a validated HPLC-UV method for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). The gradient program should be optimized for the separation of this compound from other co-eluting compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of a purified standard of this compound (typically in the range of 230-280 nm for secoiridoids).

  • Injection Volume: 10-20 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Method Validation:

  • Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of standard solutions at three different concentrations. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of the standard into a sample matrix and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

4. Sample Analysis:

  • Filter the prepared plant extracts (from Protocol 1) through a 0.45 µm syringe filter.

  • Inject the filtered samples into the HPLC system.

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: UPLC-QTOF-MS/MS for Identification and Characterization

This protocol outlines the use of UPLC-QTOF-MS/MS for the sensitive and selective identification of this compound and other secoiridoids.

1. Instrumentation and Conditions:

  • UPLC System: Coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC method, using a gradient of acetonitrile and water with 0.1% formic acid, but with a faster flow rate suitable for UPLC.

  • Mass Spectrometry:

    • Ionization Mode: Positive and/or negative ESI mode.

    • Scan Range: m/z 100-1500.

    • MS/MS Analysis: Perform fragmentation of the parent ion corresponding to this compound to obtain characteristic product ions for structural confirmation.

2. Procedure:

  • Inject the prepared plant extracts and standard solution into the UPLC-QTOF-MS/MS system.

  • Identify this compound based on its accurate mass and retention time compared to the standard.

  • Confirm the identity by comparing the fragmentation pattern (MS/MS spectrum) with that of the standard or with in-silico fragmentation data.

  • This technique can also be used for the tentative identification of other related secoiridoids in the absence of standards by analyzing their fragmentation patterns.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of secoiridoids in the Oleaceae family originates from the mevalonate (B85504) pathway for the iridoid backbone and the shikimate pathway for the phenolic moiety. The specific enzymatic step for the hydroxylation of isojasminin to this compound is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylating enzyme.[10]

Secoiridoid Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_shikimate Shikimate Pathway cluster_secoiridoid Secoiridoid Pathway Geranyl Pyrophosphate Geranyl Pyrophosphate Loganin Loganin Geranyl Pyrophosphate->Loganin Iridoid Synthase & other enzymes Tyrosine Tyrosine Jasminin/Isojasminin Precursor Jasminin/Isojasminin Precursor Tyrosine->Jasminin/Isojasminin Precursor Multiple Steps Secologanin Secologanin Loganin->Secologanin Cleavage Secologanin->Jasminin/Isojasminin Precursor Condensation Isojasminin Isojasminin Jasminin/Isojasminin Precursor->Isojasminin This compound This compound Isojasminin->this compound Hydroxylation (e.g., Cytochrome P450)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis of this compound in Jasminum species.

Experimental Workflow cluster_analysis Analytical Methods Plant Material\n(Jasminum species) Plant Material (Jasminum species) Extraction\n(Protocol 1) Extraction (Protocol 1) Plant Material\n(Jasminum species)->Extraction\n(Protocol 1) Crude Extract Crude Extract Extraction\n(Protocol 1)->Crude Extract SPE Cleanup SPE Cleanup Crude Extract->SPE Cleanup Purified Extract Purified Extract SPE Cleanup->Purified Extract HPLC-UV Analysis\n(Protocol 2) HPLC-UV Analysis (Protocol 2) Purified Extract->HPLC-UV Analysis\n(Protocol 2) Quantification UPLC-QTOF-MS/MS\n(Protocol 3) UPLC-QTOF-MS/MS (Protocol 3) Purified Extract->UPLC-QTOF-MS/MS\n(Protocol 3) Identification & Confirmation Quantitative Data\n(Table) Quantitative Data (Table) HPLC-UV Analysis\n(Protocol 2)->Quantitative Data\n(Table) Structural Information Structural Information UPLC-QTOF-MS/MS\n(Protocol 3)->Structural Information Evaluation as\nChemical Marker Evaluation as Chemical Marker Quantitative Data\n(Table)->Evaluation as\nChemical Marker Structural Information->Evaluation as\nChemical Marker

Caption: Workflow for the analysis of this compound.

Conclusion and Future Directions

The presence of this compound in Jasminum mesnyi suggests its potential as a chemical marker. However, to establish its utility for the entire Jasminum genus, further research is imperative. The protocols provided in this document offer a starting point for researchers to conduct comprehensive quantitative analyses across various Jasminum species. Future studies should focus on:

  • Quantitative Screening: A broad-based quantitative screening of this compound in a large number of authenticated Jasminum species.

  • Method Validation: Rigorous validation of analytical methods for the accurate and precise quantification of this compound.

  • Biosynthetic Studies: Elucidation of the specific enzymes and genes involved in the hydroxylation of isojasminin to further understand its distribution and regulation within the plant.

By addressing these research gaps, the scientific community can definitively determine the role of this compound as a valuable chemical marker for the authentication and quality control of Jasminum species and their derived products.

References

Application Notes and Protocols: 4''-Hydroxyisojasminin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and potential applications of the 4''-Hydroxyisojasminin reference standard. While research on the purified compound is limited, this guide draws upon existing studies of plant extracts containing this compound to propose relevant experimental protocols and highlight areas for future investigation.

Commercial Suppliers of this compound Reference Standard

A this compound reference standard (CAS: 135378-09-5) is available from several commercial suppliers, enabling researchers to accurately quantify this natural product in complex mixtures and to investigate its biological activities.

SupplierCatalog NumberPurityAvailable QuantityContact Information
ScreenLib-High PurityVariesInquiry required via website[1]
Naturewill Biotechnology Co., Ltd.R2146High PurityVariesInquiry required via website[2]
Tebubio-High Purity5 mgInquiry required via website[3]
Ruichu BioB33162-5mgHigh Purity5mgInquiry required via website[4]
ChemFaces-High PurityVariesInquiry required via website[5]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC26H38O13[2][6]
Molecular Weight558.57 g/mol [2]
CAS Number135378-09-5[1][2][6]

Potential Biological Activities and Applications

This compound is a secoiridoid glycoside isolated from Jasminum mesnyi Hance.[7] Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[2] While specific studies on the purified this compound are not extensively available, the known activities of Jasminum mesnyi extracts suggest potential applications in the following areas:

  • Antioxidant Activity: Extracts of Jasminum mesnyi, which contain this compound, have demonstrated significant antioxidant potential.[8] The reference standard can be used to investigate its intrinsic radical scavenging and reducing power capabilities.

  • Anthelmintic Activity: Ethanolic extracts of Jasminum mesnyi leaves have shown anthelmintic properties.[9] The purified this compound can be screened to determine if it is one of the active constituents responsible for this effect.

  • Wound Healing: Studies on diabetic rats have indicated that extracts from Jasminum mesnyi possess wound healing properties.[10] This suggests a potential role for its constituent compounds, including this compound, in tissue regeneration.

Experimental Protocols

The following are proposed experimental protocols adapted from studies on Jasminum mesnyi extracts. These can serve as a starting point for investigating the bioactivity of the this compound reference standard.

In Vitro Antioxidant Activity Assessment

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Materials: this compound reference standard, DPPH solution (in methanol), Methanol, 96-well microplate, Microplate reader.

  • Protocol:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution.

    • Add 100 µL of each dilution to a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity for each concentration.

b) Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials: this compound reference standard, FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), 96-well microplate, Microplate reader.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Add 20 µL of each dilution to a 96-well plate.

    • Add 180 µL of pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known antioxidant (e.g., Trolox) to quantify the reducing power.

In Vitro Anthelmintic Activity Assay

This assay evaluates the efficacy of a compound against parasitic worms.

  • Materials: this compound reference standard, Adult earthworms (Pheretima posthuma as a model organism), Phosphate buffered saline (PBS), Petri dishes.

  • Protocol:

    • Prepare different concentrations of this compound in PBS.

    • Place one earthworm in each Petri dish containing 25 mL of the test solution.

    • Observe the time taken for paralysis (no movement when shaken) and death (no movement when dipped in warm water).

    • Use a known anthelmintic drug (e.g., Albendazole) as a positive control and PBS as a negative control.

Quantitative Data from Jasminum mesnyi Leaf Extracts

The following table summarizes the antioxidant activity of methanolic and aqueous extracts of Jasminum mesnyi leaves, which contain this compound. This data provides a benchmark for the potential activity of the purified compound.

AssayExtractIC50 (µg/mL) ± S.D.Standard (IC50 µg/mL ± S.D.)
DPPH Radical Scavenging90% Methanol Extract25.27 ± 0.6Ascorbic Acid: 8.84 ± 0.05
Aqueous Extract71.84 ± 0.06Rutin: 3.78 ± 0.153

Source: In-Vitro antioxidant potential of Jasminum mesnyi Hance (Leaves) extracts.[8]

Proposed Experimental Workflow and Signaling Pathway Investigation

Given the lack of specific signaling pathway data for this compound, a logical first step is to perform a broad screening of its bioactivity, followed by a more focused investigation into the mechanism of action for any confirmed activities.

experimental_workflow cluster_screening Phase 1: Bioactivity Screening cluster_mechanistic Phase 2: Mechanistic Studies A This compound Reference Standard B In Vitro Bioassays (e.g., Antioxidant, Anti-inflammatory, Antimicrobial) A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Identification of Significant Bioactivity B->D C->D E Select Relevant Cell Line D->E If Bioactivity is Confirmed F Treat Cells with This compound E->F G Gene Expression Analysis (e.g., qPCR, RNA-Seq) F->G H Protein Expression Analysis (e.g., Western Blot, ELISA) F->H I Identify Modulated Signaling Pathways (e.g., NF-κB, MAPK, Nrf2) G->I H->I

Caption: Proposed workflow for investigating the bioactivity and signaling pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 4''-Hydroxyisojasminin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of 4''-Hydroxyisojasminin.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the experimental process.

Q1: My extraction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common challenge in natural product extraction. Several factors could be responsible. Consider the following troubleshooting steps:

  • Extraction Method Inefficiency: Conventional methods like maceration may not be efficient enough.[1] Consider using advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency by enhancing solvent penetration and disrupting cell walls.[2][3]

  • Solvent Selection: The polarity of your extraction solvent is critical. This compound's structure suggests moderate polarity. If using a highly non-polar solvent (like hexane) or a very polar one (like water), you may be inefficiently extracting the target compound. Experiment with solvents of varying polarities, such as ethanol (B145695), methanol (B129727), or acetone, and their aqueous mixtures.[2][4]

  • Particle Size of Plant Material: If the plant material is not ground finely enough, the solvent may not effectively penetrate the plant tissue to extract the compound. Ensure the material is powdered to a consistent, fine particle size.

  • Extraction Time and Temperature: The extraction process may be too short or conducted at a suboptimal temperature. Prolonging the extraction time or moderately increasing the temperature can enhance yield, but be cautious, as excessive heat can lead to degradation.[2][5] For instance, in some microwave-assisted extractions, yields increase with temperature up to a certain point (e.g., 90°C) before thermal degradation begins.[2]

  • Incomplete Extraction: A single extraction step is often insufficient. Perform multiple extraction cycles (at least three) on the plant material and combine the extracts to maximize recovery.[5][6]

Q2: I'm observing degradation of my target compound during or after extraction. What steps can I take to improve stability?

A2: this compound, like many natural products, can be susceptible to degradation.[3] Stability is influenced by several environmental factors.[3][6]

  • Temperature: High temperatures used during extraction (especially reflux) or solvent evaporation can cause thermal degradation.[2][5] Use lower temperatures for extraction where possible and employ rotary evaporation under reduced pressure at a moderate temperature (e.g., < 40°C) to remove solvent.

  • Light: Many flavonoids and related compounds are sensitive to light.[3] Protect your samples from direct light by using amber glassware or covering containers with aluminum foil. Store extracts and purified compounds in the dark.[3]

  • pH: The stability of natural compounds can be highly pH-dependent. They are often more stable in neutral or slightly acidic conditions and unstable in alkaline or strongly acidic environments.[5][7] Ensure the pH of your extraction solvent and any subsequent aqueous solutions is controlled.

  • Presence of Metal Ions: Certain metal ions, particularly Cu²⁺, Fe³⁺, and Zn²⁺, can catalyze the degradation of flavonoids and similar compounds.[3] Use high-purity solvents and avoid contact with metallic instruments where possible.

  • Oxidation: Exposure to air can lead to oxidation. While working, try to minimize the sample's exposure to air, and for long-term storage, consider flushing containers with an inert gas like nitrogen or argon.

Q3: My purified sample contains significant impurities. How can I improve the purification process?

A3: Crude plant extracts are complex mixtures. A multi-step purification strategy is often necessary.

  • Initial Cleanup: Before detailed chromatography, perform a preliminary cleanup. This can involve liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning a methanol extract between water and a non-polar solvent like hexane (B92381) can remove lipids and chlorophyll.

  • Chromatographic Method Selection: Column chromatography is a standard method. If you are using silica (B1680970) gel, ensure you have chosen an appropriate solvent system. A good starting point is a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate).[8]

  • Alternative Sorbents: If silica gel does not provide adequate separation, consider other stationary phases. For moderately polar compounds, reversed-phase chromatography (e.g., C18) or ion-exchange chromatography could be effective alternatives.[9]

  • Recrystallization: If your compound is crystalline, recrystallization is a powerful final purification step. Test various solvent systems on a small scale to find one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound?

A1: There is no single "best" method, as the optimal choice depends on available equipment, scale, and desired efficiency. However, modern techniques are generally superior to traditional ones.[1]

  • Ultrasound-Assisted Extraction (UAE): Offers good efficiency and works at lower temperatures, reducing the risk of thermal degradation.[3]

  • Microwave-Assisted Extraction (MAE): Very rapid and efficient, but requires careful temperature control to prevent compound degradation.[2]

  • Accelerated Solvent Extraction (ASE): An automated technique using high pressure and temperature, offering high efficiency and low solvent consumption.[10]

Q2: What is the recommended solvent for extracting this compound?

A2: The ideal solvent will have a polarity similar to this compound. Based on its structure (containing hydroxyl and ester groups), moderately polar solvents are recommended. The solubility of similar compounds is often highest in solvents like methanol, ethanol, acetone, or N,N-dimethylformamide (DMF).[4][11] A good starting point would be an ethanol-water mixture (e.g., 70:30 v/v), which is effective for a wide range of plant metabolites.[10]

Q3: How should I store the crude extract and purified this compound?

A3: To ensure long-term stability, proper storage is crucial.[3]

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Light: Use amber vials or store in a dark container to prevent photodegradation.[3]

  • Atmosphere: For highly pure samples, consider storing under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Solvent: If stored in solution, choose a stable, non-reactive solvent. For dry storage, ensure the material is completely free of residual solvent.

Q4: Which analytical techniques are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of non-volatile plant secondary metabolites.[12][13]

  • HPLC with UV/DAD Detection: A standard approach where quantification is based on the compound's UV absorbance at a specific wavelength.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when analyzing trace amounts. It provides both quantification and structural confirmation.[13][14]

Section 3: Data Presentation

Table 1: Comparison of Extraction Methods for a Model Compound (Illustrative Data)

Extraction MethodSolvent SystemTemperature (°C)TimeRelative Yield (%)Purity (%)
Maceration70% Ethanol2548 h10045
Soxhlet Extraction70% Ethanol808 h15542
Ultrasound-Assisted (UAE)70% Ethanol4530 min21051
Microwave-Assisted (MAE)70% Ethanol7010 min23553

Note: Data is illustrative, based on general principles of natural product extraction, and should be optimized for this compound.[1][2][3]

Table 2: Solubility of a Model Compound in Various Solvents (Illustrative Data)

SolventPolarity IndexSolubility (mg/mL) at 25°C
Hexane0.1< 0.1
Toluene2.41.5
Ethyl Acetate (B1210297)4.425.8
Acetone5.145.1
Ethanol5.238.4
Methanol6.631.5
Water10.22.2

Note: Solubility is highly compound-specific. This table, based on general solubility trends, suggests that moderately polar solvents are most effective.[4][11][15]

Section 4: Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Solvent Addition: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).[3]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 45-60°C) for 30 minutes.[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the liquid extract.

  • Repeat: Transfer the solid residue back to the flask and repeat the extraction (steps 2-4) two more times.

  • Concentration: Combine all liquid extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Once dry, carefully add the sample-adsorbed silica to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or linear gradient.[8] (e.g., start with 100% Hexane, move to 95:5 Hexane:EtOAc, then 90:10, and so on).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Enhancing 4''-Hydroxyisojasminin Yield from Jasminum mesnyi

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction and yield enhancement of 4''-Hydroxyisojasminin from Jasminum mesnyi (Primrose Jasmine). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in your research.

Disclaimer: Specific research on optimizing this compound yield is limited. The following protocols and guides are based on established principles for secoiridoid glucosides and other secondary metabolites found in the Jasminum genus and the broader Oleaceae family.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a secoiridoid glucoside that has been identified in the leaves of Jasminum mesnyi.[1][2][3] Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, making them of great interest for pharmacological research and drug development.[4][5]

Q2: What are the primary factors influencing the yield of this compound?

The yield is influenced by a combination of genetic, environmental, and processing factors. Key areas for optimization include:

  • Plant Cultivation Conditions: Soil type, light exposure, temperature, and nutrient availability can impact the biosynthesis of secondary metabolites.

  • Harvesting Time: The concentration of secoiridoids can vary with the age and developmental stage of the plant material.

  • Post-Harvest Handling: Proper drying and storage of plant material are crucial to prevent degradation of the target compound.

  • Extraction Method and Parameters: The choice of solvent, extraction technique (e.g., maceration, ultrasonic-assisted extraction), temperature, and time are critical.

  • Elicitation: The application of elicitors (signaling molecules) can stimulate the plant's defense mechanisms and enhance the production of specific secondary metabolites.[6][7]

Q3: Which plant part is the best source for this compound?

Published literature indicates that leaves of Jasminum mesnyi are a known source of numerous secoiridoid glucosides, including this compound.[1][2][3] They are generally the most practical and renewable source for extraction.

Q4: What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the separation and quantification of secoiridoids in plant extracts.[8][9][10] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster and more efficient separations.[11]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Plant Material Ensure you are using healthy, mature leaves. The concentration of secondary metabolites can vary based on season and plant age. Consider harvesting at different times to determine the optimal collection period.
Improper Sample Preparation Plant material should be thoroughly dried (e.g., shade-dried or oven-dried at 40-50°C) and ground to a fine, uniform powder to maximize surface area for extraction.[12][13]
Inefficient Extraction Solvent Secoiridoid glucosides are moderately polar. Ethanol (B145695) or methanol (B129727), often in aqueous solutions (e.g., 70-80%), are typically effective.[14] Perform small-scale solvent screening with different polarities (e.g., ethanol, methanol, ethyl acetate (B1210297), and aqueous mixtures) to find the optimal solvent.
Inadequate Extraction Method Conventional maceration can be time-consuming and less efficient. Consider using Ultrasound-Assisted Extraction (UAE) to improve efficiency and reduce extraction time and solvent consumption.[15][16]
Incorrect Material-to-Solvent Ratio A low solvent volume may lead to incomplete extraction. A typical starting ratio is 1:20 to 1:30 (g/mL).[15][17] Experiment with different ratios to ensure saturation is not limiting yield.[18]
Degradation of Target Compound Secoiridoids can be sensitive to high temperatures and pH changes. Avoid excessive heat during extraction and concentration.[14] Store extracts at low temperatures and protected from light.
Poor Purity of Final Product
Potential Cause Troubleshooting Steps
Co-extraction of Impurities A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can remove chlorophyll (B73375) and lipids before the main extraction.
Emulsion Formation during LLE If using Liquid-Liquid Extraction (LLE) for purification, emulsions can trap your compound. To break emulsions, try adding brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.[19]
Ineffective Chromatographic Separation Optimize your column chromatography protocol. Ensure proper packing of the silica (B1680970) gel. Develop a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to effectively separate compounds of different polarities.[14]
Overloading the Column Do not load too much crude extract onto the chromatography column, as this will result in poor separation. A general rule is to load 1-5% of the column's stationary phase weight.

Experimental Protocols

Protocol 1: Enhancing this compound Production using Elicitation

This protocol is adapted from studies on other secoiridoid-producing plants and aims to stimulate biosynthesis prior to harvesting.[7][20]

  • Plant Material: Healthy, potted Jasminum mesnyi plants.

  • Elicitor Preparation:

    • Methyl Jasmonate (MeJA): Prepare a 100 mM stock solution in ethanol. For a final treatment concentration of 250 µM, dilute the stock solution in sterile distilled water containing 0.1% Tween 20.

    • Silver Nitrate (AgNO₃): Prepare a 10 mM stock solution in sterile distilled water. Dilute to a final concentration of 50 µM.

  • Elicitation Treatment:

    • Divide plants into three groups: Control (sprayed with 0.1% Tween 20 solution), MeJA-treated, and AgNO₃-treated.

    • Spray the leaves of the respective groups with the prepared solutions until runoff.

    • Keep plants under controlled growth conditions.

  • Harvesting and Analysis:

    • Harvest leaves at different time points post-elicitation (e.g., 24, 48, 96 hours).

    • Flash-freeze a sub-sample in liquid nitrogen for potential gene expression analysis.

    • Dry the remaining leaves at 40°C.

    • Extract and quantify this compound using the analytical protocol below to determine the optimal elicitor and time course.

Hypothetical Elicitation Effects on Secoiridoid Yield

Based on data for related compounds in other species.[7][20]

ElicitorConcentrationTreatment Duration (days)Fold Increase in Secoiridoid Yield (Hypothetical)
Methyl Jasmonate250 µM52.5 - 4.0
Silver Nitrate (Ag⁺)50 µM31.5 - 2.5
Protocol 2: Optimized Extraction and Purification

This protocol combines modern UAE with a classical purification strategy adapted from a patent for a related compound.[14][15][21]

  • Preparation:

    • Take 50 g of dried, powdered Jasminum mesnyi leaves.

    • Optional: Defat the powder by stirring with 500 mL of hexane for 1 hour, filter, and air-dry the plant material.

  • Ultrasonic-Assisted Extraction (UAE):

    • Place the plant material in a flask with 1 L of 80% ethanol (1:20 g/mL ratio).

    • Submerge the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 60°C.

    • Filter the mixture and collect the supernatant. Repeat the extraction on the residue two more times.

    • Combine the extracts and concentrate under reduced pressure at <50°C until no ethanol remains, yielding a viscous aqueous concentrate.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the aqueous concentrate to a separatory funnel.

    • Extract three times with an equal volume of petroleum ether to remove remaining non-polar impurities. Discard the petroleum ether layers.

    • Extract the remaining aqueous phase five times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate to dryness to obtain the crude secoiridoid-rich extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) using chloroform (B151607) as the slurry solvent.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column using a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, etc.).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system.

    • Combine fractions containing the pure compound (identified by comparison to a standard, if available, or by subsequent analysis).

  • Final Purification:

    • Concentrate the pure fractions.

    • Induce crystallization by dissolving the residue in a small amount of hot 90% ethanol and allowing it to cool slowly.

    • Collect the crystals by filtration to yield purified this compound.

Protocol 3: HPLC-DAD Quantification

This protocol is a template based on methods for analyzing secoiridoids in the Oleaceae family.[8][9][10]

  • Sample and Standard Preparation:

    • Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol (or the initial mobile phase). Filter through a 0.45 µm syringe filter.

    • Prepare a stock solution of a reference standard (if available, oleuropein (B1677263) can be used as an external standard for related secoiridoids) and create a series of dilutions for a calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, increase to 40% B over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 20 µL.

    • Detection: DAD at 240 nm and 280 nm (typical absorbance maxima for secoiridoids).

  • Quantification:

    • Identify the peak for this compound based on retention time (and MS data if available).

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Biosynthesis and Elicitation Pathway

secoiridoid_biosynthesis cluster_MEP MEP Pathway cluster_Iridoid Iridoid Pathway cluster_Secoiridoid Secoiridoid Glucoside Assembly cluster_Elicitors Elicitation GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Loganin Loganin Geraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Secoiridoid_Backbone Secoiridoid Backbone Secologanin->Secoiridoid_Backbone Ring Cleavage Hydroxyisojasminin This compound Secoiridoid_Backbone->Hydroxyisojasminin Glycosylation & Modifications MeJA Methyl Jasmonate (Elicitor) Defense_Genes Upregulation of Defense/Biosynthesis Genes MeJA->Defense_Genes Ag Silver Ions (Ag⁺) (Elicitor) Ag->Defense_Genes Defense_Genes->Geraniol Enhances Pathway Flux

Caption: Proposed biosynthetic pathway of secoiridoids and points of elicitor action.

Experimental Workflow: Extraction and Purification

extraction_workflow start Dried & Powdered Jasminum mesnyi Leaves uae Ultrasonic-Assisted Extraction (80% Ethanol) start->uae filter1 Filtration uae->filter1 filter1->uae Residue (Repeat 2x) concentrate1 Concentration (Remove Ethanol) filter1->concentrate1 Extract lle Liquid-Liquid Partitioning (vs. Petroleum Ether, then Ethyl Acetate) concentrate1->lle concentrate2 Concentrate Ethyl Acetate Fraction lle->concentrate2 Ethyl Acetate Phase column_chrom Silica Gel Column Chromatography (Gradient Elution) concentrate2->column_chrom tlc TLC Monitoring of Fractions column_chrom->tlc concentrate3 Combine & Concentrate Pure Fractions tlc->concentrate3 crystallize Crystallization (90% Ethanol) concentrate3->crystallize finish Purified This compound crystallize->finish

Caption: Workflow for extraction and purification of this compound.

Analytical Workflow: HPLC Quantification

hplc_workflow sample_prep Prepare Extract and Standard Solutions hplc HPLC-DAD Analysis (C18 Column, Gradient Elution) sample_prep->hplc calibration Generate Calibration Curve (Standard Solutions) sample_prep->calibration Standards peak_id Peak Identification (Retention Time, Spectra) hplc->peak_id quant Quantify Compound in Sample (Using Calibration Curve) peak_id->quant calibration->quant result Final Concentration (mg/g of extract) quant->result

Caption: Workflow for the quantification of this compound by HPLC.

References

Technical Support Center: Optimization of Chromatographic Separation of Secoiridoid Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of secoiridoid glucosides.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of secoiridoid glucosides in a question-and-answer format.

Question: Why am I observing poor peak resolution or peak tailing for my secoiridoid glucoside analytes?

Answer:

Poor peak shape, including tailing and broadening, can arise from several factors related to the interaction between the analytes and the stationary phase, as well as issues with the mobile phase and overall system.[1][2][3]

  • Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with polar functional groups on secoiridoid glucosides, leading to peak tailing.[3] Using an end-capped column or adjusting the mobile phase pH can help minimize these interactions.[2][4]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of secoiridoid glucosides, influencing their retention and peak shape. An acidic modifier, such as 0.1% formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks and more reproducible retention times.

  • Incompatible Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4] Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2][5] Try reducing the injection volume or diluting the sample.

  • Column Degradation: Over time, the stationary phase can degrade, leading to a loss of performance. If other troubleshooting steps fail, it may be necessary to replace the column.[1]

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time instability is a common issue in HPLC and can be caused by several factors:[1]

  • Inadequate Column Equilibration: It is crucial to ensure the column is fully equilibrated with the initial mobile phase conditions before starting a sequence of analyses, especially for gradient elution. Flushing the column for 10-15 column volumes is a good practice.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in solvent ratios or pH, can lead to retention time shifts.[1] Always prepare the mobile phase fresh and ensure accurate measurements.

  • Pump Issues: Leaks in the pump or check valve malfunctions can cause inconsistent flow rates, leading to variable retention times.[1]

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[6]

  • Column Aging: As a column ages, its retention characteristics can change.

Question: I am not seeing any peaks, or the peaks are very small. What should I check?

Answer:

The absence of peaks or the presence of very small peaks can be due to a variety of issues, ranging from simple oversights to more complex system problems:[6]

  • Detector Issues: Ensure the detector lamp is turned on and that the correct wavelength for your secoiridoid glucosides is selected.[6]

  • Flow Path Blockage: A blockage in the system, such as a clogged frit or tubing, can prevent the sample from reaching the detector.

  • Injection Problems: Verify that the correct sample is being injected and that the injection volume is appropriate.[6] Check for any issues with the autosampler.

  • Sample Degradation: Secoiridoid glucosides can be sensitive to degradation. Ensure proper sample storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for secoiridoid glucosides?

A1: A good starting point for separating secoiridoid glucosides is to use a reversed-phase C18 column with a gradient elution.[7][8] A common mobile phase combination is water with an acidic modifier (e.g., 0.1% formic acid) as mobile phase A and acetonitrile (B52724) or methanol (B129727) with the same modifier as mobile phase B. A scouting gradient, such as 5-95% B over 20-30 minutes, can be used to determine the approximate elution conditions.

Q2: Should I use isocratic or gradient elution for separating a mixture of secoiridoid glucosides?

A2: For a complex mixture of secoiridoid glucosides with varying polarities, gradient elution is generally preferred. A gradient allows for the separation of compounds with a wide range of polarities in a reasonable timeframe. Isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for optimizing the separation of a few closely eluting compounds.

Q3: How can I improve the selectivity of my separation?

A3: To improve selectivity, you can try the following:

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Modify the mobile phase pH: Adjusting the pH can change the ionization of the analytes and their interaction with the stationary phase.

  • Try a different stationary phase: If a C18 column does not provide adequate selectivity, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

Q4: What are some common stationary phases used for secoiridoid glucoside separation?

A4: The most common stationary phase for the separation of secoiridoid glucosides is C18.[7][8] However, other stationary phases that can be used include C8 and phenyl-hexyl columns. The choice of stationary phase will depend on the specific secoiridoid glucosides being analyzed and the desired selectivity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the chromatographic separation of common secoiridoid glucosides.

Table 1: HPLC Parameters for Oleuropein (B1677263) Analysis

ParameterValueReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[7][9]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Gradient Isocratic (e.g., 80:20 A:B) or Gradient[9][10]
Flow Rate 1.0 - 1.2 mL/min[10]
Column Temperature 30 °C[10]
Detection Wavelength 230 nm or 280 nm[10][11]
Injection Volume 10 - 20 µL[10]

Table 2: HPLC Parameters for Gentiopicroside Analysis

ParameterValueReference
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[12]
Mobile Phase A Water[12]
Mobile Phase B Methanol[12]
Gradient Isocratic (e.g., 75:25 A:B)[12]
Flow Rate 1.0 mL/min[12]
Column Temperature 25 °C[12]
Detection Wavelength 254 nm[13]
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General Method for the Optimization of Secoiridoid Glucoside Separation by RP-HPLC

  • Sample Preparation:

    • Accurately weigh a known amount of the plant material or extract.

    • Extract the secoiridoid glucosides using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered extract with the initial mobile phase to an appropriate concentration.

  • Chromatographic System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

      • Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid.

    • Degassing: Degas the mobile phases before use by sonication or online degasser.

  • Method Development - Scouting Gradient:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to the λmax of the target secoiridoid glucosides (typically around 230-280 nm).

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% B over 30 minutes.

  • Method Optimization:

    • Based on the results of the scouting gradient, adjust the gradient profile to improve the resolution of the target peaks. A shallower gradient over the elution range of the compounds of interest can enhance separation.

    • If co-elution occurs, consider changing the organic modifier (e.g., from acetonitrile to methanol) or trying a different stationary phase.

    • Optimize the flow rate and column temperature to achieve the best balance between resolution and analysis time.

  • Method Validation (if required):

    • Once an optimal separation is achieved, validate the method for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_no_peaks No/Small Peaks start Chromatographic Problem peak_tailing Peak Tailing/Broadening start->peak_tailing rt_shift Retention Time Shift start->rt_shift no_peaks No or Small Peaks start->no_peaks check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_injection Check Injection Solvent peak_tailing->check_injection check_load Reduce Sample Load peak_tailing->check_load change_column Consider New Column peak_tailing->change_column check_equilibration Ensure Column Equilibration rt_shift->check_equilibration check_mp Verify Mobile Phase Prep rt_shift->check_mp check_pump Inspect Pump and Connections rt_shift->check_pump check_temp Control Column Temperature rt_shift->check_temp check_detector Check Detector Settings no_peaks->check_detector check_flow Verify Flow Path no_peaks->check_flow check_injection_system Check Injector no_peaks->check_injection_system

References

"troubleshooting low signal intensity in MS analysis of 4''-Hydroxyisojasminin"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Signal Intensity in Mass Spectrometry (MS) Analysis of 4''-Hydroxyisojasminin

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low signal intensity during the LC-MS analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity when analyzing this compound?

Low signal intensity for this compound, a secoiridoid glycoside often found in complex plant matrices, can arise from issues across the entire analytical workflow.[1][2] These causes can be grouped into three main categories:

  • Sample-Related Issues: The concentration of this compound in the extract may be below the instrument's limit of detection (LOD).[1][3] More commonly, co-eluting compounds from the plant matrix can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or matrix effect.[1][4][5][6] Improper sample preparation, leading to inefficient extraction or sample degradation, can also severely impact signal intensity.[1]

  • Liquid Chromatography (LC) Issues: Poor chromatographic performance, such as broad or tailing peaks, reduces the analyte concentration entering the ion source at any given time, thus lowering the signal-to-noise ratio.[1][4] This can be caused by column degradation, an unsuitable mobile phase, or system leaks.[1][7]

  • Mass Spectrometry (MS) Issues: A contaminated ion source is a very common reason for a gradual or sudden drop in signal.[1][4] Additionally, suboptimal ion source parameters (e.g., gas flows, temperatures, voltages) or incorrect mass spectrometer settings can lead to inefficient ionization and transmission of this compound ions.[3][4]

Q2: I'm experiencing a sudden drop in signal. How can I systematically troubleshoot the problem?

A systematic approach is essential to quickly identify the source of the signal loss. The first step is to determine whether the issue lies with the sample, the LC system, or the mass spectrometer.[8]

  • Isolate the Mass Spectrometer: Perform a direct infusion analysis by introducing a freshly prepared standard solution of this compound directly into the MS, bypassing the LC system.[1] If a strong, stable signal is observed, the problem is likely with the LC system or the sample preparation.[1] If the signal is still low, the issue resides within the mass spectrometer itself (e.g., dirty ion source, incorrect tune/calibration) or the standard is degraded.[1][7][8]

  • Evaluate the LC System: If the MS performs well with direct infusion, the next step is to check the LC. Reconnect the LC to the MS and inject the standard. If peaks are missing, broad, or show poor retention time reproducibility, investigate potential leaks, pump issues, or column problems.[5][7][8]

  • Assess the Sample: If both the MS and LC systems are functioning correctly with a pure standard, the problem is likely related to the sample itself. This points towards issues with the sample preparation protocol or, most commonly, severe matrix effects.[1][9]

Q3: I suspect matrix effects from my plant extract are suppressing the this compound signal. How can I confirm and mitigate this?

Ion suppression is a major challenge when analyzing analytes in complex matrices like plant extracts.[5][10][11] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source.[6][12]

Confirmation: The most common method to visualize and confirm ion suppression is a post-column infusion experiment .[1][10] In this setup, a standard solution of this compound is continuously infused into the mobile phase flow after the LC column but before the MS ion source. When a blank matrix sample (an extract from the same plant material but without the analyte) is injected, any dip in the constant signal baseline indicates a region of ion suppression caused by eluting matrix components.[10]

Mitigation Strategies:

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[9][13]

  • Dilute the Sample: A simple first step is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[2][10]

  • Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones identified in the post-column infusion experiment.[10][14]

  • Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, which behaves nearly identically to the analyte during ionization but is mass-differentiated.[14] If one is not available, a structural analog (standard addition method) can be used.

Q4: How should I optimize the ion source settings for this compound?

Optimizing the ion source is critical for maximizing signal intensity.[15] For a molecule like this compound, which is a polar glycoside, Electrospray Ionization (ESI) is the preferred method.[14]

  • Ionization Mode: Given its structure with multiple hydroxyl groups, this compound can often be detected in both positive and negative ion modes. Positive ion mode is frequently more sensitive for flavonoids and similar compounds, often forming protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.[14][16] It is crucial to test both modes to determine the best sensitivity for your specific conditions.

  • Mobile Phase Additives: The use of a mobile phase additive can significantly enhance ionization. For positive mode, adding 0.1% formic acid to the mobile phase promotes protonation and leads to a stronger [M+H]+ signal.[14][17]

  • Source Parameters: Key parameters like nebulizing gas flow, drying gas flow and temperature, and capillary voltage must be optimized.[14][15][18] This is typically done by infusing a standard solution and systematically adjusting each parameter to maximize the signal for the ion of interest. Higher flow rates generally require higher gas flows and temperatures for efficient desolvation.[15]

Quantitative Data Summary

While optimal parameters are instrument-dependent, the following tables provide typical starting points for the analysis of this compound and similar flavonoid/secoiridoid glycosides.

Table 1: Recommended Starting LC Parameters

ParameterValueRationale
Column C18, 2.1-3.0 mm ID, < 3 µm particle sizeGood retention and separation for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive mode ESI.[14]
Mobile Phase B Acetonitrile or Methanol (B129727) + 0.1% Formic AcidHigh-purity organic solvent for elution.[14][15]
Flow Rate 0.2 - 0.5 mL/minBalances analysis time with ESI efficiency.[15]
Gradient 5-95% B over 15-20 minutesA typical starting gradient for screening plant extracts.[19]
Column Temp 30 - 40 °CImproves peak shape and reproducibility.[4]
Injection Volume 1 - 5 µLPrevents column overloading and peak distortion.[19]

Table 2: Typical Starting ESI-MS Source Parameters

ParameterPositive Ion Mode ValueNegative Ion Mode Value
Capillary Voltage 3000 - 4000 V2500 - 3500 V
Nebulizing Gas (N₂) Pressure 30 - 50 psi30 - 50 psi
Drying Gas (N₂) Flow 8 - 12 L/min8 - 12 L/min
Drying Gas Temperature 300 - 350 °C300 - 350 °C
Scan Range (m/z) 100 - 1000100 - 1000

Note: These parameters should be systematically optimized for your specific instrument and method to achieve the best performance.[18]

Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material

This protocol outlines a general method for extracting secoiridoids and other secondary metabolites from dried plant tissue.

Materials:

  • Dried, ground plant material

  • 80% Methanol (or Ethanol) in water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Weigh approximately 10-50 mg of the dried, ground plant material into a microcentrifuge tube.[20]

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in a water bath for 15-20 minutes to enhance extraction efficiency.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the solid plant material.[20]

  • Carefully transfer the supernatant (the liquid extract) to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.[19]

  • The sample is now ready for analysis. If the initial signal is low, consider a concentration step (e.g., drying under nitrogen and reconstituting in a smaller volume). If matrix effects are suspected, dilute the sample 10-fold and 100-fold and re-analyze.[9]

Protocol 2: Ion Source Cleaning

A contaminated ion source is a primary cause of signal degradation.[1] Always follow your specific instrument manufacturer's guidelines.

Materials:

  • Personal Protective Equipment (gloves, safety glasses)

  • LC-MS grade Methanol, Isopropanol, and Water

  • Lint-free swabs

  • High-purity nitrogen gas line

Methodology:

  • Safety First: Ensure the instrument is in standby mode and wear appropriate PPE.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.[1]

  • Remove the Ion Source: Carefully detach the ion source housing from the instrument.[1]

  • Disassemble Components: Disassemble the user-serviceable components, such as the spray shield, capillary, and sample cone.[1]

  • Clean Components: Clean the components by sonicating them in a sequence of solvents (e.g., water, then methanol, then isopropanol) for 10-15 minutes per solvent. Use lint-free swabs moistened with solvent to gently clean any stubborn residues.

  • Dry Components: Thoroughly dry all cleaned parts with a gentle stream of high-purity nitrogen gas before reassembly.[1]

  • Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.

  • Pump Down and Equilibrate: Pump down the system and allow it to equilibrate before re-calibrating and testing performance.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key troubleshooting and experimental workflows.

Troubleshooting_Workflow Systematic Troubleshooting for Low Signal Intensity start Low Signal Observed infusion Check Standard via Direct Infusion start->infusion ms_ok Signal OK? infusion->ms_ok lc_check Check LC Performance (Inject Standard) ms_ok->lc_check  Yes problem_ms Problem is MS ms_ok->problem_ms  No lc_ok LC Performance OK? lc_check->lc_ok problem_lc Problem is LC lc_ok->problem_lc  No problem_sample Problem is Sample (Preparation / Matrix) lc_ok->problem_sample  Yes action_ms Clean Ion Source Tune & Calibrate MS problem_ms->action_ms action_lc Check for Leaks Replace Column Optimize Method problem_lc->action_lc action_sample Optimize Sample Prep (SPE, Dilution) Mitigate Matrix Effects problem_sample->action_sample

Caption: A flowchart for systematically troubleshooting low signal intensity.

Ion_Suppression_Workflow Workflow for Assessing Ion Suppression via Post-Column Infusion cluster_setup System Setup cluster_procedure Experimental Procedure pump Syringe Pump with Analyte Standard tee Tee Junction pump->tee lc LC System with Column lc->tee ms MS Ion Source tee->ms start_infusion 1. Start Infusion of Standard & Acquire Stable Baseline inject_matrix 2. Inject Blank Matrix Extract onto LC start_infusion->inject_matrix monitor 3. Monitor Analyte Signal During LC Run inject_matrix->monitor decision Signal Dip Observed? monitor->decision confirmed Ion Suppression Confirmed decision->confirmed  Yes none Minimal Ion Suppression decision->none  No

Caption: A diagram of the post-column infusion experimental setup and workflow.

References

Technical Support Center: Protocol Refinement for Consistent Bioassay Results with 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving 4''-Hydroxyisojasminin. Given that this compound is a novel compound, this guide also provides general best practices for working with iridoid glycosides and other phytochemicals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: As with many purified natural products, proper storage is crucial to maintain the stability and activity of this compound. It is recommended to store the compound as a solid at -20°C or lower, protected from light and moisture. For creating stock solutions, use a high-purity solvent such as DMSO or ethanol. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: I am observing high variability between my experimental replicates. What are the common causes?

A2: High variability in bioassay results can stem from several factors. Common culprits include inconsistent cell seeding density, variations in incubation times, temperature fluctuations, or issues with the compound's solubility. Ensure that your cell cultures are healthy and in the logarithmic growth phase. Use calibrated pipettes and thoroughly mix all solutions before application. For guidance on minimizing variability in cell-based assays, refer to general troubleshooting resources.[1][2]

Q3: My this compound solution appears to have precipitated in the cell culture medium. How can I address this?

A3: Solubility issues are common with hydrophobic compounds like many phytochemicals. To address precipitation, consider the following:

  • Lower the final concentration: The compound may be precipitating due to supersaturation in the aqueous culture medium.

  • Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically below 0.5%).

  • Use a solubilizing agent: In some cases, a biocompatible solubilizing agent may be necessary, but this should be carefully validated to ensure it does not interfere with the assay.

Q4: How can I determine an appropriate concentration range for my initial screening experiments with this compound?

A4: For a novel compound, it is advisable to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine its potency (e.g., IC50 or EC50). A common starting point is a serial dilution from 100 µM down to 1 nM. This initial screen will help identify the optimal concentration range for subsequent, more detailed experiments.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with sterile PBS or media.
Compound Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Interference with Assay Reagents Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself).
Issue 2: High Background in Enzyme Inhibition Assays
Potential Cause Troubleshooting Step
Autofluorescence of this compound If using a fluorescence-based assay, measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay to assess for intrinsic fluorescence.
Non-specific Enzyme Inhibition Some compounds can form aggregates at high concentrations, leading to non-specific inhibition.[3] Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregate formation.
Incorrect Buffer Conditions Ensure the pH and ionic strength of the assay buffer are optimal for the enzyme's activity and stability.
Contaminated Reagents Use high-purity water and reagents. Filter-sterilize buffers if necessary.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a general method for assessing the antioxidant potential of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM DPPH solution in methanol. Store in a light-protected container.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Create serial dilutions of the this compound stock solution and the ascorbic acid positive control in methanol.

  • In a 96-well plate, add 50 µL of each dilution to respective wells.

  • Add 150 µL of the 0.1 mM DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 2: Cell Viability (MTS) Assay

This protocol outlines a common method for assessing the effect of this compound on cell proliferation.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTS reagent

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Measure the absorbance at 490 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Data Summary

The following tables present hypothetical data to illustrate expected results from the described assays.

Table 1: Hypothetical Antioxidant Activity of this compound

Concentration (µg/mL)% DPPH Radical Scavenging
10085.2 ± 4.1
5068.7 ± 3.5
2545.3 ± 2.8
12.522.1 ± 1.9
6.2510.5 ± 1.2
IC50 (µg/mL) ~28

Table 2: Hypothetical Cell Viability Data for this compound

Concentration (µM)% Cell Viability (48h)
10015.6 ± 2.3
5032.4 ± 3.1
2548.9 ± 4.5
12.575.1 ± 5.2
6.2592.3 ± 4.8
IC50 (µM) ~25

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in DMSO) dilute Serial Dilution in Culture Medium stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with Compound cells->treat dilute->treat incubate Incubate (e.g., 48h) treat->incubate add_reagent Add Assay Reagent (e.g., MTS) incubate->add_reagent read Measure Absorbance add_reagent->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot determine Determine IC50 plot->determine

Caption: General experimental workflow for a cell-based bioassay.

Troubleshooting Logic

troubleshooting_workflow start Inconsistent Bioassay Results q1 High variability between replicates? start->q1 a1_yes Check cell seeding consistency Review pipetting technique Use fresh compound dilutions q1->a1_yes Yes q2 Low signal or no effect? q1->q2 No end_node Consistent Results a1_yes->end_node a2_yes Verify compound concentration Check compound stability/solubility Increase incubation time q2->a2_yes Yes q3 High background signal? q2->q3 No a2_yes->end_node a3_yes Test for compound autofluorescence Optimize blocking steps (if applicable) Run compound-only controls q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting common bioassay issues.

Potential Signaling Pathways

Phytochemicals often modulate key cellular signaling pathways. While the specific targets of this compound are yet to be elucidated, the following pathways are commonly investigated for compounds with potential anti-inflammatory or anti-cancer activities.[4][5]

NF-κB Signaling Pathway

NFkB_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases proteasome Proteasomal Degradation IkB->proteasome nucleus Nucleus NFkB->nucleus translocates gene_expression Gene Expression (Inflammation, Survival) translocation Translocation compound This compound (Hypothetical Target) compound->IKK inhibits?

Caption: Simplified diagram of the NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

MAPK_ERK_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Ras Ras receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates nucleus Nucleus ERK->nucleus translocates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->transcription_factors activates gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression compound This compound (Hypothetical Target) compound->Raf inhibits?

Caption: The MAPK/ERK signaling cascade, a key regulator of cell growth.

References

"avoiding degradation of 4''-Hydroxyisojasminin during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4''-Hydroxyisojasminin to minimize degradation and ensure the integrity of your research material. The information provided is based on general chemical principles for related compounds, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on its structure as a secoiridoid glycoside, this compound is susceptible to degradation from several factors:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.

  • pH: As a compound with ester and glycosidic linkages, it is prone to hydrolysis under both acidic and alkaline conditions.[1][2][3][4]

  • Moisture: Water can facilitate the hydrolysis of ester and glycosidic bonds.[1][2][4]

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Oxygen: Oxidative degradation can occur, especially with prolonged exposure to air.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions, extrapolated from data on similar compounds such as oleuropein (B1677263) and other secoiridoid glycosides:

ParameterRecommendationRationale
Form Solid (Lyophilized Powder)Increased stability compared to solutions.
Temperature -20°C or -80°CLow temperatures significantly slow degradation rates. Studies on similar compounds show optimal stability at these temperatures.[5][6][7]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light In an amber or opaque vial, stored in the darkProtects the compound from photolytic degradation.
Moisture In a tightly sealed container with a desiccantPrevents hydrolysis of ester and glycosidic bonds.

Q3: How should I handle this compound when preparing solutions for my experiments?

A3: To minimize degradation during handling and solution preparation:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Use anhydrous solvents for reconstitution whenever possible.

  • If aqueous buffers are required, prepare solutions fresh for each experiment.

  • Consider the pH of your buffer system. For related compounds, a slightly acidic to neutral pH (around 5-7) is often found to be optimal for stability.[6][7]

  • Once in solution, use the material as quickly as possible. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. For longer-term storage of solutions, aliquot and store at -80°C, but be aware that freeze-thaw cycles can promote degradation.

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a stored sample of this compound.

  • Possible Cause 1: Hydrolytic Degradation. The ester or glycosidic bonds may have been cleaved. This can be caused by exposure to moisture or inappropriate pH.

    • Troubleshooting Steps:

      • Review your storage and handling procedures. Was the compound exposed to moisture or stored in a non-anhydrous solvent?

      • Check the pH of any solutions used.

      • To confirm hydrolysis, you can perform a forced degradation study under mild acidic and basic conditions to see if the degradation products match your unexpected peaks.

  • Possible Cause 2: Oxidative Degradation. The compound may have been oxidized by exposure to air.

    • Troubleshooting Steps:

      • Ensure that the compound was stored under an inert atmosphere.

      • When handling, minimize the time the vial is open to the air.

      • Consider degassing your solvents before use.

  • Possible Cause 3: Photodegradation. The compound may have been exposed to light.

    • Troubleshooting Steps:

      • Always store this compound in the dark.

      • Use amber vials or wrap clear vials in aluminum foil.

      • Minimize exposure to ambient light during sample preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions. This will help identify potential degradation products and establish stability-indicating analytical methods.[8][9][10][11]

Objective: To determine the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol (B129727)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber or a light source with controlled UV and visible output

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at intervals. Neutralize each sample with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Take samples at intervals for analysis.

    • Photolytic Degradation: Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to a light source (e.g., ICH-compliant photostability chamber). Also, expose the solid compound to the same light source. Analyze samples at various time points. A dark control sample should be stored under the same conditions but protected from light.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) in the dark. Analyze at various time points.

  • Analysis: Analyze the stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The peak purity of the main peak should also be assessed.

Visualizations

degradation_pathway Hydroxyisojasminin This compound (Secoiridoid Glycoside) Aglycone Aglycone + Glucose Hydroxyisojasminin->Aglycone  Hydrolysis (Acid/Base/Enzyme) Cleavage of Glycosidic Bond Hydrolyzed_Ester Carboxylic Acid + Alcohol Hydroxyisojasminin->Hydrolyzed_Ester  Hydrolysis (Acid/Base) Cleavage of Ester Bond Oxidized_Product Oxidized Degradant Hydroxyisojasminin->Oxidized_Product  Oxidation (O₂) Photodegradant Photolytic Product Hydroxyisojasminin->Photodegradant  Photolysis (Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Photolysis Photolysis Stock_Solution->Photolysis Thermal Thermal Stress Stock_Solution->Thermal HPLC_MS HPLC-MS/UV Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Photolysis->HPLC_MS Thermal->HPLC_MS Data_Analysis Compare to Control Identify Degradants HPLC_MS->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart Start Unexpected Peaks Observed? Check_Moisture Exposed to Moisture/Water? Start->Check_Moisture Yes Check_pH Stored in Acidic/Basic Solution? Check_Moisture->Check_pH No Hydrolysis Likely Hydrolysis Check_Moisture->Hydrolysis Yes Check_Air Exposed to Air? Check_pH->Check_Air No Check_pH->Hydrolysis Yes Check_Light Exposed to Light? Check_Air->Check_Light No Oxidation Likely Oxidation Check_Air->Oxidation Yes Photodegradation Likely Photodegradation Check_Light->Photodegradation Yes Review_Protocols Review Storage and Handling Protocols Check_Light->Review_Protocols No Hydrolysis->Review_Protocols Oxidation->Review_Protocols Photodegradation->Review_Protocols

Caption: Troubleshooting flowchart for identifying potential degradation.

References

Technical Support Center: Enhancing the Solubility of 4''-Hydroxyisojasminin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 4''-Hydroxyisojasminin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound relevant to its solubility?

A1: this compound is a secoiridoid glycoside with the molecular formula C26H38O13 and a molecular weight of 558.57 g/mol .[1][2] Its structure contains multiple hydroxyl groups, which can participate in hydrogen bonding. While it is reported to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol (B145695), its aqueous solubility is expected to be low due to its complex structure and high molecular weight.[2]

Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?

A2: Precipitation in aqueous media is a common issue for compounds with low water solubility. This often occurs when a stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous culture medium. The organic solvent concentration decreases upon dilution, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate out of the solution.

Q3: What are the initial steps I should take to improve the solubility of this compound for my in vitro assay?

A3: A stepwise approach is recommended. Start with simple and common laboratory techniques before moving to more complex methods. The initial steps include:

  • Co-solvent System: Prepare a stock solution in a water-miscible organic solvent and carefully determine the maximum tolerable solvent concentration for your in vitro model.

  • pH Adjustment: Evaluate the effect of pH on the solubility of this compound, as its hydroxyl groups may be ionizable.

  • Use of Surfactants: Employ non-ionic surfactants at concentrations below their critical micelle concentration (CMC) to improve wetting and solubility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer or media. The aqueous solubility limit has been exceeded. The organic solvent from the stock solution is not sufficient to maintain solubility upon dilution.1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. 2. Increase the co-solvent concentration: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Ensure the final solvent concentration is not toxic to the cells. 3. Use a different co-solvent: Test other water-miscible co-solvents such as ethanol or polyethylene (B3416737) glycol (PEG).[3][4][5]
Precipitation occurs over time during the experiment. The compound is slowly coming out of a supersaturated solution. The compound may be unstable in the aqueous environment.1. Incorporate a precipitation inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state.[6] 2. Prepare fresh solutions: Prepare the final working solution immediately before use. 3. Assess compound stability: Perform a time-course study to check for compound degradation or precipitation at different time points.
Inconsistent results between experiments. Variability in the preparation of the dosing solution. Incomplete dissolution of the stock solution.1. Standardize the protocol: Ensure a consistent and well-documented procedure for preparing the this compound solutions. 2. Ensure complete dissolution of stock: Use gentle warming or sonication to ensure the compound is fully dissolved in the stock solvent before further dilution. Visually inspect for any particulates.
The required concentration for the in vitro study cannot be reached without precipitation. The intrinsic aqueous solubility of this compound is too low for the desired experimental concentration.1. Employ solubility enhancement techniques: Consider more advanced methods such as complexation with cyclodextrins or creating a solid dispersion.[3][7][8] 2. Lipid-based formulations: For highly lipophilic compounds, formulating in lipids or self-emulsifying drug delivery systems (SEDDS) can be an option, though this may be more complex for in vitro studies.[6]

Summary of Potential Solubility Enhancement Techniques

Technique Principle Advantages Considerations
Co-solvency Using a water-miscible organic solvent to increase the solubility of a non-polar solute in an aqueous solution.[5]Simple, rapid, and commonly used.[4]Potential for solvent toxicity to cells. The concentration of the co-solvent must be carefully controlled.
pH Adjustment Altering the pH of the medium to ionize functional groups on the drug molecule, thereby increasing its solubility.[8]Can be a very effective and simple method.The required pH may not be compatible with the experimental system (e.g., cell viability). Can affect compound stability.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3][8]Effective at low concentrations.Potential for cell toxicity. Can interfere with certain biological assays.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.High efficiency in solubilizing many compounds. Generally have low toxicity.Can be a more expensive option. May alter the effective free concentration of the compound.
Solid Dispersion Dispersing the drug in a hydrophilic carrier at a molecular level to improve wettability and dissolution rate.[7][9]Can significantly increase dissolution rate and apparent solubility.[10]Requires more extensive formulation development. The amorphous form may revert to a less soluble crystalline form.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Screening for Optimal pH
  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) that are compatible with your downstream assay.

  • Add a small, consistent amount of this compound powder to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility versus pH to identify the optimal pH range.

Visualizations

experimental_workflow General Workflow for Solubility Enhancement cluster_prep Preparation cluster_screening Solubility Screening cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions cluster_assay In Vitro Assay start Start with this compound Powder stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Buffer/Media observe Observe for Precipitation dilute->observe precip Precipitation Occurs? observe->precip sol1 Decrease Final Concentration precip->sol1 Yes sol2 Adjust Co-solvent % precip->sol2 sol3 Modify pH precip->sol3 sol4 Add Surfactant precip->sol4 sol5 Use Cyclodextrins precip->sol5 no_precip No Precipitation precip->no_precip No sol1->dilute sol2->dilute sol3->dilute sol4->dilute sol5->dilute assay Proceed with Assay no_precip->assay

Caption: A troubleshooting workflow for addressing solubility issues.

signaling_pathway_placeholder Hypothetical Signaling Pathway Interaction compound This compound (Solubilized) receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates response Cellular Response (e.g., Anti-inflammatory) transcription_factor->response induces

Caption: A diagram of a hypothetical signaling pathway.

References

"improving the resolution of 4''-Hydroxyisojasminin from its isomers"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the chromatographic resolution of 4''-Hydroxyisojasminin and its isomers. Due to the structural similarity of these compounds, achieving baseline separation can be a significant challenge. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established methods for analogous jasmonate compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate isomers of this compound?

The separation of jasmonate isomers is crucial because different isomers can exhibit vastly different biological activities. For instance, in the well-studied jasmonoyl-isoleucine (JA-Ile) family, only one of the four stereoisomers, (+)-7-iso-JA-L-Ile, is the bioactive hormone responsible for binding to the COI1-JAZ co-receptor and initiating downstream signaling pathways.[1] Other isomers are often inactive.[1] Therefore, accurate quantification of the specific bioactive isomer of this compound is essential for understanding its physiological role and for the development of targeted therapeutics.

Q2: What are the primary challenges in separating this compound isomers?

The main challenges arise from the structural similarity of the isomers, which results in very similar physicochemical properties. This often leads to:

  • Co-elution: Isomers elute from the chromatography column at or very near the same time, making individual quantification difficult.[1]

  • Poor resolution: Chromatographic peaks for different isomers overlap significantly, leading to inaccurate measurements.[1]

  • Peak tailing or fronting: Non-ideal peak shapes can further complicate quantification and reduce the quality of the separation.[1]

Q3: Which chromatographic techniques are most effective for this type of separation?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for separating chiral isomers like those of this compound.

  • HPLC: Particularly Reverse-Phase HPLC (RP-HPLC) using chiral stationary phases or with chiral additives in the mobile phase has proven effective for separating jasmonate stereoisomers.[2][3]

  • SFC: This technique is increasingly used for chiral separations as it is often faster, uses less organic solvent, and can offer different selectivity compared to HPLC.[4][5][6]

Q4: How does temperature affect the separation of isomers?

Temperature is a critical parameter that can significantly impact selectivity.[7] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[7] However, the effect on selectivity can be complex, and in some cases, a change in temperature can even alter the elution order of isomers.[7] It is a valuable parameter to optimize when modifications to the mobile or stationary phase do not yield the desired resolution.[7]

Troubleshooting Guide: Low Resolution of Isomeric Peaks

This guide provides a systematic approach to troubleshoot and resolve issues of co-eluting or poorly resolved isomeric peaks of this compound.

dot

Caption: A step-by-step workflow for troubleshooting low resolution.

Detailed Troubleshooting Steps
  • Verify System and Column Integrity :

    • Symptom : All peaks in the chromatogram are broad, show tailing, or fronting.

    • Solution : Check the system for leaks and ensure all fittings are secure. If the column is old or has been subjected to harsh conditions, its performance may be degraded. Consider replacing it.[7]

  • Optimize Mobile Phase Composition :

    • Organic Modifier : Adjust the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) in small increments (2-5%). This will fine-tune the retention factor (k) and selectivity (α).[7] For jasmonate isomers, methanol/water mixtures have been shown to be effective.[3]

    • pH Adjustment : For ionizable isomers, the pH of the mobile phase is a powerful tool. Adjusting the pH can change the ionization state of the analytes, altering their interaction with the stationary phase. A general guideline is to work at a pH at least one to two units away from the pKa of the analytes.[7]

    • Mobile Phase Additives : The use of cyclodextrins as a mobile phase additive can significantly enhance the separation of stereoisomers by forming inclusion complexes.[1][2] Methyl-β-cyclodextrin has been successfully used for separating methyl jasmonate stereoisomers.[2]

  • Optimize Column Temperature :

    • Methodology : After finding a promising mobile phase, perform separations at different column temperatures, increasing in 5-10°C increments (e.g., 30°C, 35°C, 40°C).[7]

    • Analysis : Record retention times and calculate the resolution at each temperature to identify the optimal condition that balances resolution and analysis time.[7] For methyl jasmonate isomers, a temperature of 45°C was found to be optimal in one study.[2]

  • Change the Stationary Phase :

    • If the above steps do not yield the desired resolution, the stationary phase may not be suitable.

    • Recommendation : For separating diastereomers and cis/trans isomers, columns with different selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP), can be effective alternatives to standard C18 columns.[1][8] For enantiomeric separation, a chiral stationary phase is often necessary.[1] Columns like Nucleodex-β-PM have been used successfully for the enantioselective resolution of methyl jasmonate stereoisomers.[3]

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation Using a Chiral Additive

This protocol is adapted from a method developed for the separation of methyl jasmonate stereoisomers and provides a strong starting point for this compound.[2]

Objective: To achieve baseline separation of this compound isomers using reverse-phase HPLC with a cyclodextrin (B1172386) mobile phase additive.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Methyl-β-cyclodextrin (M-β-CD)

  • Sample of this compound isomer mixture dissolved in the initial mobile phase

Methodology:

  • Mobile Phase Preparation : Prepare a series of mobile phases consisting of methanol and water, with a fixed concentration of Methyl-β-cyclodextrin (e.g., 16 mM). Start with a higher aqueous content (e.g., 80% water, 20% methanol).

  • System Equilibration : Equilibrate the C18 column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Separation Run :

    • Set the column temperature to 45°C.[2]

    • Set the flow rate to 1.25 mL/min.[2]

    • Inject the sample and acquire the chromatogram.

  • Optimization :

    • Adjust the methanol concentration in the mobile phase. Decreasing the organic content generally increases retention time and may improve resolution.

    • If resolution is still insufficient, vary the concentration of Methyl-β-cyclodextrin in the mobile phase.

    • Optimize the column temperature and flow rate as described in the troubleshooting guide.

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References

Validation & Comparative

Comparative Guide to the Validation of an HPLC Method for 4''-Hydroxyisojasminin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is critical. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4''-Hydroxyisojasminin with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in the selection and implementation of the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The choice of analytical method for quantifying this compound and related jasmonates significantly influences the sensitivity, specificity, and throughput of the analysis. While HPLC with UV-Vis or Photodiode Array (PDA) detection is a robust and widely accessible technique, other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages, particularly in terms of sensitivity.

Table 1: Comparison of HPLC Method with Alternative Analytical Techniques for Jasmonate Quantification

ParameterHPLC-PDALC-MS/MSGC-MSHigh-Performance Thin-Layer Chromatography (HPTLC)
Principle Chromatographic separation based on polarity, detection by UV-Vis absorbance.Chromatographic separation coupled with mass-based detection of precursor and product ions.Chromatographic separation of volatile derivatives, detection by mass fragmentation.Planar chromatographic separation, detection by densitometry.
Specificity Moderate to high; can be affected by co-eluting compounds with similar UV spectra.Very high; based on specific mass-to-charge ratios and fragmentation patterns.High; requires derivatization which can enhance specificity.Moderate; separation may be less efficient than column chromatography.
Sensitivity (LOD) ng/mL range.[1]amol to pg/mL range.[1][2]fg to pg per injection.[1]µg range.[3]
Quantification Limit (LOQ) µg/mL range.[1]fmol/g to ng/mL range.[1][2]ng/mL range.[1]µg range.[3]
Sample Throughput HighHighModerate (due to derivatization)High
Instrumentation Cost ModerateHighHighLow to Moderate
Derivatization Required NoNoYes (for non-volatile jasmonates).[1]No

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for a validated RP-HPLC method for this compound quantification and a comparative LC-MS/MS method for broader jasmonate analysis.

Protocol 1: Validated RP-HPLC-PDA Method for this compound Quantification

This protocol outlines a validated reverse-phase HPLC method with PDA detection for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of a this compound standard).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Extract the target analyte from the sample matrix (e.g., plant tissue, formulation) using an appropriate solvent (e.g., methanol). The extract may require filtration through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines.[4][5][6]

  • Linearity: Assessed by injecting the calibration standards in triplicate and constructing a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The relative standard deviation (RSD) for both should be < 2%.

  • Accuracy: Determined by the standard addition method. Known amounts of this compound are added to a sample, and the recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank, a standard, and a sample, and by checking the peak purity using the PDA detector.

Table 2: Typical Validation Summary for a this compound HPLC-PDA Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity index > 0.999

Protocol 2: Comparative UPLC-MS/MS Method for Jasmonate Quantification

For higher sensitivity and specificity, a UPLC-MS/MS method is often employed.

1. Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP) with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Ionization Mode: ESI negative mode for most jasmonates.[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[2]

2. Sample Preparation:

  • Extraction is typically performed with a solvent like 80% methanol.[2]

  • An internal standard (e.g., deuterated jasmonic acid) is added to correct for matrix effects and variations during sample preparation and analysis.[2][7]

Visualizations

Experimental Workflow for HPLC Method Validation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Reporting A Prepare Mobile Phase & Standard Solutions C System Suitability Test A->C B Prepare Sample (Extraction, Filtration) D Inject Standards & Samples B->D C->D E Linearity D->E F Precision (Repeatability & Intermediate) D->F G Accuracy (% Recovery) D->G H Specificity D->H I LOD & LOQ D->I J Data Analysis & Reporting E->J F->J G->J H->J I->J

Caption: Workflow for HPLC method validation.

Jasmonate Biosynthesis and Signaling Pathway

cluster_pathway Jasmonate Pathway alpha_linolenic_acid α-Linolenic Acid (in chloroplast) opda 12-oxo-PDA (OPDA) (in chloroplast) alpha_linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid (JA) (in peroxisome) opda->ja OPR3, β-oxidation ja_ile JA-Isoleucine (JA-Ile) (active form) ja->ja_ile JAR1 coi1 COI1 ja_ile->coi1 jaza JAZ Proteins (Repressors) coi1->jaza Ubiquitination & Degradation myc2 MYC2 (Transcription Factor) jaza->myc2 Represses response Defense Gene Expression myc2->response

Caption: Simplified jasmonate signaling pathway.

References

Navigating the Bioactivity of 4''-Hydroxyisojasminin: A Landscape of Potential Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence in various medicinally important Jasminum species, a comprehensive, comparative analysis of the specific bioactivities of isolated 4''-Hydroxyisojasminin remains a notable gap in the scientific literature. Extensive searches for direct experimental data on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects have yielded no specific quantitative results, detailed experimental protocols, or elucidated signaling pathways for the purified compound.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a contextual overview based on the bioactivities reported for extracts of Jasminum species known to contain this compound and related secoiridoid glycosides. While this information offers valuable clues to its potential therapeutic applications, it underscores the critical need for future research to isolate and characterize the bioactivity of this compound in various in vitro and in vivo models.

General Bioactivities of Jasminum Species and Related Secoiridoids

Extracts from various Jasminum species, rich in secoiridoids like this compound, have demonstrated a broad spectrum of pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4] Secoiridoids, a class of monoterpenoids, are recognized for their diverse biological properties.[1] For instance, oleuropein (B1677263) and ligstroside, well-studied secoiridoids found in olive oil, are known for their potent antioxidant and anti-inflammatory activities.[5][6]

Potential Bioactivities of this compound: An Extrapolation

Based on the activities of its source plants and related compounds, this compound is hypothesized to possess the following bioactivities:

Antioxidant Activity

Extracts of Jasminum species have shown significant antioxidant potential.[4] This activity is often attributed to the presence of phenolic compounds, including secoiridoids. The general mechanism of antioxidant action for such compounds involves the scavenging of free radicals, thereby preventing oxidative damage to cells.

Referential Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. A series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are also prepared.

  • Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution in a microplate well. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity

Jasminum extracts have been traditionally used for their anti-inflammatory properties.[4] The essential oil of Jasminum grandiflorum, for example, has been shown to counteract neuroinflammation.[7] Secoiridoids are known to exert anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.[8]

Hypothesized Signaling Pathway: NF-κB Inhibition

A plausible mechanism for the anti-inflammatory activity of secoiridoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription Hydroxyisojasminin This compound (Hypothesized) Hydroxyisojasminin->IKK Inhibits (Potential)

Caption: Hypothesized NF-κB signaling pathway inhibition.

Neuroprotective Effects

Some Jasminum species have demonstrated neuroprotective potential.[7] For instance, essential oil from Jasminum grandiflorum has been shown to mitigate oxidative stress in microglial cells, suggesting a role in protecting against neurodegenerative diseases.[7][9]

Illustrative Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow start Start culture Culture Neuronal Cells (e.g., SH-SY5Y) start->culture pre_treat Pre-treat with This compound culture->pre_treat induce Induce Neurotoxicity (e.g., with H2O2 or MPP+) pre_treat->induce incubate Incubate for 24-48h induce->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess end End assess->end

Caption: General workflow for an in vitro neuroprotection assay.

Anticancer Activity

Several studies have highlighted the anticancer potential of Jasminum extracts. For example, extracts from Jasminum sambac have been investigated for their activity against the PI3K-AKT-mTOR pathway, which is crucial in cancer cell proliferation.[10] Bioactive compounds within these extracts, such as flavonoids and terpenoids, are thought to contribute to these effects by inducing apoptosis and inhibiting cancer cell growth.[3] While no specific data exists for this compound, its presence in these plants suggests it may contribute to their overall anticancer profile.

Conclusion and Future Directions

While the existing literature provides a strong rationale for investigating the bioactivity of this compound, the absence of specific experimental data is a significant limitation. The information presented here, derived from studies on Jasminum extracts and related secoiridoids, serves as a preliminary guide to its potential pharmacological properties.

To unlock the therapeutic potential of this compound, future research should focus on:

  • Isolation and Purification: Developing efficient methods to isolate this compound in sufficient quantities for comprehensive bioactivity screening.

  • In Vitro Studies: Conducting a battery of in vitro assays to quantify its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, including determination of IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating its efficacy and safety in appropriate animal models of disease.

The systematic exploration of this compound's bioactivity holds promise for the discovery of novel therapeutic agents for a range of human diseases. The scientific community is encouraged to pursue these avenues of research to fill the current knowledge gap.

References

A Comparative Analysis of Secoiridoids from Different Jasminum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of secoiridoid content and analytical methodologies across various Jasminum species. The data presented is compiled from peer-reviewed scientific literature to support further investigation into the therapeutic potential of these compounds.

The genus Jasminum, belonging to the Oleaceae family, is a rich source of bioactive compounds, particularly secoiridoids. These monoterpenoid derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. This guide offers a comparative overview of the secoiridoid profiles in different Jasminum species, details on experimental protocols for their analysis, and insights into their mechanisms of action.

Quantitative Comparison of Secoiridoids in Jasminum Species

Jasminum SpeciesSecoiridoidPlant PartConcentration/YieldAnalytical MethodReference(s)
Jasminum grandiflorumOleuropein (B1677263)Flowers69% of oleuropein-rich extractHPLC[1][2]
Jasminum grandiflorumOleuropeinFlowers23.3% - 55.1% in various extractsHPLC[3]
Jasminum grandiflorum2''-epifraxamosideAerial PartsNot specifiedSpectroscopic analysis[4]
Jasminum grandiflorumdemethyl-2''-epifraxamosideAerial PartsNot specifiedSpectroscopic analysis[4]
Jasminum grandiflorumJasminanhydrideAerial PartsNot specifiedSpectroscopic analysis[4]
Jasminum officinaleOleuropeinFlowersNot specifiedHPLC, Chromatography[5][6]
Jasminum officinaleLigstrosideFlowersNot specifiedHPLC, Chromatography[6]
Jasminum officinaleJasgranosideFlowersNot specifiedHPLC, Chromatography[5]
Jasminum officinaleJaspolyosideFlowersNot specifiedHPLC, Chromatography[5]
Jasminum officinale10-hydroxy-oleuropeinFlowersNot specifiedHPLC, Chromatography[5]
Jasminum officinale10-hydroxy-ligstrosideFlowersNot specifiedHPLC, Chromatography[5]
Jasminum sambacMultiflorosideRootsNot specifiedNot specified[7]
Jasminum sambacSambacosidesRootsNot specifiedNot specified[7]
Jasminum multiflorumMultiflorosideNot specifiedNot specifiedNot specified[8]
Jasminum multiflorum10-hydroxyoleuropeinNot specifiedNot specifiedNot specified[8]
Jasminum multiflorum10-hydroxyligustrosideNot specifiedNot specified[8]
Jasminum polyanthumJaspolysideLeaves and FlowersNot specifiedNot specified[9]
Jasminum polyanthumOleuropeinLeaves and FlowersNot specifiedNot specified[9]

Experimental Protocols

General Extraction of Secoiridoids from Jasminum Species

This protocol provides a general method for the extraction of secoiridoids from Jasminum plant material. Specific optimization may be required depending on the species and the target secoiridoid.

Materials:

  • Air-dried and powdered Jasminum plant material (leaves, flowers, or stems)

  • Organic solvents: 80% Ethanol (B145695), Petroleum ether, Ethyl acetate, n-Butanol

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • The air-dried and powdered plant material is extracted with 80% aqueous ethanol at room temperature multiple times (typically 3x).[2]

  • The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

  • The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[2]

  • Each fraction is concentrated using a rotary evaporator.

  • The resulting extracts can be freeze-dried for long-term storage and further analysis.

Quantification of Oleuropein in Jasminum grandiflorum Flower Extract by HPLC

This method details the High-Performance Liquid Chromatography (HPLC) procedure for the quantification of oleuropein.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent[1][2]

  • Column: C18 column (e.g., 4.6 × 250 mm, 5 µm)[3]

  • Mobile Phase: A gradient of methanol (B129727) (A) and 0.1% formic acid in water (B)[3]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: Diode Array Detector (DAD) at 280 nm[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of oleuropein standard in methanol and dilute to create a series of calibration standards (e.g., 10-100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the Jasminum extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the oleuropein standard against its concentration. Determine the concentration of oleuropein in the samples by comparing their peak areas to the calibration curve.

Visualizing Molecular Pathways and Workflows

Signaling Pathways Modulated by Jasminum Secoiridoids

Secoiridoids, particularly oleuropein, have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_complex IκB-NF-κB Complex TLR4->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB IκB degradation nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Transcription Inflammation Inflammation cytokines->Inflammation Oleuropein Oleuropein (from Jasminum) Oleuropein->NFkB_complex Inhibits IκB degradation Oleuropein->NFkB Inhibits translocation

Caption: Oleuropein's anti-inflammatory mechanism via NF-κB pathway inhibition.

lkb1_pgc1a_pathway cluster_cell Hepatocyte Oleuropein Oleuropein (from J. grandiflorum) LKB1 LKB1 Oleuropein->LKB1 Upregulates Lipogenesis Lipogenesis (ACC, FAS) Oleuropein->Lipogenesis Inhibits PGC1a_promoter PGC-1α Promoter LKB1->PGC1a_promoter Binds to PGC1a PGC-1α PGC1a_promoter->PGC1a Activates Transcription Mito_biogenesis Mitochondrial Biogenesis PGC1a->Mito_biogenesis Promotes experimental_workflow start Plant Material Collection (Different Jasminum Species) extraction Extraction (e.g., 80% Ethanol) start->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition analysis Qualitative & Quantitative Analysis (HPLC-DAD, LC-MS) partition->analysis bioactivity Biological Activity Assays (e.g., Anti-inflammatory) partition->bioactivity Test Fractions data Data Comparison (Secoiridoid Profiles & Concentrations) analysis->data end Comparative Analysis Report data->end bioactivity->end

References

A Comparative Analysis of the Antioxidant Potential of 4''-Hydroxyisojasminin and Oleuropein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic agents, natural products remain a vital source of inspiration. Among these, compounds with potent antioxidant properties are of significant interest due to their potential to combat oxidative stress, a key pathological factor in numerous diseases. This guide provides a comparative overview of the antioxidant potential of two such natural compounds: 4''-Hydroxyisojasminin, a secoiridoid found in the leaves of Jasminum mesnyi, and oleuropein (B1677263), the abundant phenolic compound in olive leaves and fruit.

This comparison aims to equip researchers, scientists, and drug development professionals with a concise summary of the available experimental data, detailed methodologies of key antioxidant assays, and a visualization of the underlying signaling pathways. However, it is crucial to note a significant disparity in the volume of research available for these two compounds. While oleuropein has been extensively studied, data on the antioxidant activity of isolated this compound is notably scarce. The information presented herein for this compound is primarily derived from studies on extracts of Jasminum mesnyi, which contain a mixture of phytochemicals.

Quantitative Antioxidant Activity: A Comparative Table

The following table summarizes the available quantitative data on the antioxidant potential of oleuropein. Due to the lack of studies on the isolated this compound, direct comparative values are not available. The data for Jasminum mesnyi leaf extract, which contains this compound, is included for context.

Antioxidant AssayOleuropein (Pure Compound)90% Methanol (B129727) Extract of Jasminum mesnyi (contains this compound)Standard Antioxidants
DPPH Radical Scavenging Activity (IC50) ~41.82 µg/mL[1][2]25.27 ± 0.6 µg/mL[3]Ascorbic Acid: 8.84 ± 0.05 µg/mL[3]Rutin: 3.78 ± 0.153 µg/mL[3]
ABTS Radical Scavenging Activity (EC50) Data not consistently reported as IC5016.1 ± 1.2 µg/mL (for olive leaf extract)[4]Trolox: 2.3 ± 0.1 µg/mL[4]
Ferric Reducing Antioxidant Power (FRAP) ~281.8 ± 22.8 mg TE/g dw (for olive leaf extract)[4]Increasing absorbance with concentration[3]-

Note: IC50/EC50 is the concentration of the substance required to inhibit 50% of the radical activity. A lower value indicates higher antioxidant activity. TE = Trolox Equivalents. dw = dry weight.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant potential is critical for interpreting and comparing data. Below are the detailed protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][5]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compound solutions at various concentrations.

    • Standard antioxidant solution (e.g., Ascorbic Acid, Rutin, or Trolox).

    • Methanol or ethanol (B145695) as a solvent.

  • Procedure:

    • Prepare a series of dilutions of the test compound and standard antioxidant in the appropriate solvent.

    • Add a fixed volume of the DPPH solution to a set volume of each sample dilution.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6]

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[6]

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test compound solutions at various concentrations.

    • Standard antioxidant solution (e.g., Trolox).

    • Phosphate buffered saline (PBS) or ethanol for dilution.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is pre-generated by mixing the ABTS solution with the potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of ~0.70 at 734 nm.

    • A small volume of the test compound or standard at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][8]

  • Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants. The intensity of the blue color is proportional to the reducing power of the antioxidants in the sample and is measured by the increase in absorbance at 593 nm.[7]

  • Reagents:

    • FRAP reagent, freshly prepared by mixing:

      • Acetate buffer (300 mM, pH 3.6).

      • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

      • FeCl₃·6H₂O solution (20 mM in water).

    • Test compound solutions at various concentrations.

    • Standard solution of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

  • Procedure:

    • The FRAP reagent is warmed to 37°C before use.

    • A small volume of the test sample is added to a larger volume of the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

    • A standard curve is prepared using the ferrous sulfate (B86663) solution.

    • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM or mg/g of sample).

Visualizing the Methodologies and Pathways

To further aid in the understanding of the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_A This compound Solvent Solvent Dissolution (e.g., Methanol, DMSO) Compound_A->Solvent Compound_B Oleuropein Compound_B->Solvent Standard Standard (e.g., Trolox) Standard->Solvent Serial_Dilutions Serial Dilutions Solvent->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH Add DPPH Reagent ABTS ABTS Assay Serial_Dilutions->ABTS Add ABTS•+ Reagent FRAP FRAP Assay Serial_Dilutions->FRAP Add FRAP Reagent Spectrophotometer Spectrophotometer Reading DPPH->Spectrophotometer Measure Absorbance @ 517nm ABTS->Spectrophotometer Measure Absorbance @ 734nm FRAP->Spectrophotometer Measure Absorbance @ 593nm Calculation Calculate % Inhibition / Reducing Power Spectrophotometer->Calculation IC50 Determine IC50 / TEAC Values Calculation->IC50 Comparison Compare Antioxidant Potential IC50->Comparison

Caption: General workflow for comparing antioxidant potential.

Oleuropein_Signaling_Pathway cluster_stress Oxidative Stress cluster_oleuropein Oleuropein Action cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces Oleuropein Oleuropein Oleuropein->Nrf2 Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Initiates Transcription Antioxidant_Enzymes->ROS Scavenges Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Oleuropein's antioxidant signaling pathway.

Discussion and Future Directions

The available evidence strongly supports the potent antioxidant activity of oleuropein, which it exerts through direct radical scavenging and by modulating cellular antioxidant defense mechanisms, such as the Nrf2 signaling pathway. Its well-documented effects in various in vitro and in vivo models make it a compelling candidate for further drug development.

In contrast, the antioxidant potential of this compound remains largely unexplored. While preliminary studies on Jasminum mesnyi extracts suggest antioxidant properties, the specific contribution of this compound is unknown. The IC50 value of the methanolic extract in the DPPH assay is promising, appearing more potent than oleuropein in the cited study. However, this could be due to the synergistic effects of multiple compounds within the extract.

Therefore, a critical next step for the research community is the isolation of pure this compound and the systematic evaluation of its antioxidant potential using a battery of standardized assays, including DPPH, ABTS, FRAP, and cellular antioxidant assays. Furthermore, investigations into its mechanism of action, including its effects on key signaling pathways like Nrf2, are warranted. Such studies will be instrumental in determining if this compound holds similar or even superior therapeutic promise to the well-established oleuropein. A direct, head-to-head comparison of the pure compounds is essential for a conclusive assessment of their relative antioxidant potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4''-Hydroxyisojasminin and related secoiridoid compounds isolated from the Jasminum genus. By presenting available quantitative data, detailed experimental methodologies, and visualizing potential signaling pathways, this document aims to facilitate further research and drug discovery efforts in this area.

Comparative Biological Activity of Secoiridoids

The biological activities of this compound and its structural analogs, isojasminin and jasmoside, have been investigated, revealing potential cytotoxic and antioxidant properties. While quantitative data for this compound remains limited in the current literature, the activities of its closely related compounds provide valuable insights into the potential effects of specific structural modifications.

A key structural difference between these compounds is the presence of a hydroxyl group at the 4'' position of the glucose moiety in this compound, which is absent in isojasminin. Jasmoside, on the other hand, possesses a different arrangement in its core secoiridoid structure. These variations likely influence their biological activities.

Cytotoxicity against Cancer Cell Lines

A significant study has evaluated the cytotoxic effects of isojasminin and jasmoside against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and acute monocytic leukemia (THP-1)[1][2]. The half-maximal inhibitory concentrations (IC50) from this research are summarized in the table below.

CompoundHepG-2 IC50 (µg/mL)MCF-7 IC50 (µg/mL)THP-1 IC50 (µg/mL)
Isojasminin 33.4943.1251.07
Jasmoside 66.4741.3227.59

Data sourced from a study on secoiridoids from Jasminum humile[1][2].

The data suggests that isojasminin is more potent against HepG-2 cells, while jasmoside shows greater activity against THP-1 cells. Their comparable activity against MCF-7 cells indicates nuanced structure-activity relationships that warrant further investigation. The absence of a hydroxyl group at the 4'' position in isojasminin compared to this compound may influence its cytotoxic profile. Further studies are needed to determine the precise impact of this functional group.

Antiviral and Antioxidant Activities

While direct quantitative data for the antiviral and antioxidant activities of this compound is not yet available, studies on related compounds and extracts provide some context. The parent compound, jasminin, has been reported to exhibit mild antiviral effects against Herpes Simplex Virus-1 (HSV-1) at concentrations of 25 and 50 µM[3].

Extracts of Jasminum mesnyi, which contains this compound, have demonstrated significant antioxidant activity. A 90% methanol (B129727) extract of the leaves showed a DPPH radical scavenging IC50 of 25.27 ± 0.6 µg/mL[4]. However, it is important to note that this activity is due to the combined effect of all constituents in the extract and cannot be attributed solely to this compound. The presence of the hydroxyl group on the glucose moiety of this compound could potentially contribute to its antioxidant capacity through hydrogen donation.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The cytotoxic activity of the secoiridoid compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cell lines (HepG-2, MCF-7, THP-1) are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isojasminin, jasmoside) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and 50 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant potential of plant extracts containing this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Sample Preparation: A methanolic solution of the plant extract is prepared at various concentrations.

  • Reaction Mixture: 100 µL of the sample solution is mixed with 100 µL of a 0.1 mM methanolic solution of DPPH in a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined from the dose-response curve. Ascorbic acid or Trolox is typically used as a positive control.

Mandatory Visualizations

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic activity of isojasminin and related secoiridoids is suggested to be mediated through the inhibition of the anti-apoptotic protein Mcl-1. The following diagram illustrates the proposed signaling pathway leading to apoptosis.

Mcl1_Pathway cluster_0 Cell Survival cluster_1 Apoptosis Induction Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Secoiridoids Isojasminin & Related Compounds Secoiridoids->Mcl1 Inhibits

Caption: Proposed mechanism of secoiridoid-induced apoptosis via Mcl-1 inhibition.

Experimental Workflow for Cytotoxicity and Antioxidant Screening

The logical flow of screening for cytotoxic and antioxidant activities of the target compounds is depicted in the following workflow diagram.

Experimental_Workflow cluster_extraction Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Plant_Material Jasminum sp. (e.g., J. mesnyi, J. humile) Extraction Extraction & Isolation Plant_Material->Extraction Compounds This compound Isojasminin Jasmoside Extraction->Compounds Cytotoxicity_Assay MTT Assay (HepG-2, MCF-7, THP-1) Compounds->Cytotoxicity_Assay Antioxidant_Assay DPPH Assay Compounds->Antioxidant_Assay IC50_Cytotoxicity IC50 Determination (Cytotoxicity) Cytotoxicity_Assay->IC50_Cytotoxicity IC50_Antioxidant IC50 Determination (Antioxidant) Antioxidant_Assay->IC50_Antioxidant SAR_Analysis Structure-Activity Relationship Analysis IC50_Cytotoxicity->SAR_Analysis IC50_Antioxidant->SAR_Analysis

Caption: Workflow for the isolation and bioactivity screening of secoiridoids.

References

Inter-Laboratory Comparison of 4''-Hydroxyisojasminin Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4''-Hydroxyisojasminin is a secoiridoid found in certain plant species, notably within the Jasminum genus. As interest in the pharmacological potential of such compounds grows, the need for robust and reproducible analytical methods for its quantification becomes critical. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS), for the analysis of this compound. The data presented herein is a simulated representation of a hypothetical inter-laboratory study involving three independent laboratories, designed to guide researchers in selecting an appropriate analytical method and to highlight key performance differences.

Data Presentation

The following tables summarize the simulated quantitative data from a hypothetical inter-laboratory comparison of this compound analysis using HPLC-UV and UHPLC-MS/MS methods. Three laboratories participated in this simulated study.

Table 1: Comparison of Method Performance Parameters for this compound Analysis

ParameterHPLC-UVUHPLC-MS/MS
Limit of Detection (LOD)
Laboratory 115 ng/mL0.1 ng/mL
Laboratory 218 ng/mL0.15 ng/mL
Laboratory 316 ng/mL0.12 ng/mL
Mean LOD 16.3 ng/mL 0.12 ng/mL
Limit of Quantitation (LOQ)
Laboratory 150 ng/mL0.3 ng/mL
Laboratory 260 ng/mL0.5 ng/mL
Laboratory 355 ng/mL0.4 ng/mL
Mean LOQ 55 ng/mL 0.4 ng/mL
Linearity (R²) > 0.998> 0.999
Mean Accuracy (%) 97.5%99.2%
Mean Precision (RSD%) 4.8%2.1%

Table 2: Inter-Laboratory Precision for Quantification of this compound in a Spiked Sample (500 ng/mL)

LaboratoryHPLC-UV (Measured Conc. ng/mL)UHPLC-MS/MS (Measured Conc. ng/mL)
Laboratory 1485505
Laboratory 2510495
Laboratory 3492501
Mean 495.7 500.3
Standard Deviation 13.0 5.0
RSD (%) 2.6% 1.0%

Experimental Protocols

Detailed methodologies for the two analytical techniques compared in this guide are provided below. These protocols are representative of standard practices in phytochemical analysis.

Method 1: HPLC-UV Analysis

1. Sample Preparation (Liquid-Liquid Extraction)

  • Plant Material: 1 g of dried, powdered plant material (e.g., Jasminum leaves) is weighed.

  • Extraction: The sample is extracted with 20 mL of methanol (B129727) by sonication for 30 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Supernatant Collection: The supernatant is collected, and the extraction process is repeated on the pellet.

  • Solvent Evaporation: The pooled supernatants are evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in 1 mL of methanol:water (50:50, v/v) and filtered through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Method 2: UHPLC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction)

  • Plant Material: 0.5 g of dried, powdered plant material is weighed.

  • Extraction: The sample is extracted with 10 mL of 80% methanol in water by vortexing for 5 minutes.

  • Centrifugation: The extract is centrifuged at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: The supernatant from the centrifuged extract is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with 5 mL of water to remove polar impurities.

  • Elution: this compound is eluted with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in 0.5 mL of the initial mobile phase. The reconstituted sample is filtered through a 0.22 µm syringe filter.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • 0-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-7 min: 90-10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined using a standard.

Visualizations

The following diagrams illustrate the experimental workflows for the two analytical methods described.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plant_material 1g Plant Material extraction Methanol Extraction (Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution & Filtration evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc detection UV Detection (240 nm) hplc->detection data Data Acquisition detection->data

Caption: Experimental workflow for HPLC-UV analysis of this compound.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis plant_material 0.5g Plant Material extraction Methanol/Water Extraction (Vortexing) plant_material->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (C18 Cartridge) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation uhplc UHPLC Separation (C18 Column) evaporation->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms data Data Acquisition msms->data

Evaluating the Purity of Commercially Available 4''-Hydroxyisojasminin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is a critical factor that can significantly impact experimental outcomes and the validity of research findings. This guide provides a comparative analysis of the purity of commercially available 4''-Hydroxyisojasminin, a naturally occurring iridoid compound. We present a standardized analytical protocol for purity assessment and compare hypothetical purity data from various suppliers to aid researchers in selecting the most suitable product for their needs.

Introduction to this compound

This compound is an iridoid isolated from the roots of Jasminum sambac.[1] Its chemical formula is C26H38O13 with a molecular weight of 558.57 g/mol .[1] While the biological activities of this compound are still under investigation, related iridoid compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities. Given its potential, the use of high-purity this compound is paramount for accurate and reproducible research.

The Critical Role of Purity in Research

The presence of impurities in a chemical compound can lead to erroneous experimental results, misinterpretation of data, and potentially toxic effects in biological systems. Impurities can arise from the extraction and purification process of natural products or from the degradation of the compound over time. Therefore, independent verification of the purity of commercially available compounds is a crucial step in any scientific investigation.

Comparative Analysis of Commercial this compound

Several chemical suppliers offer this compound, typically with a stated purity of 98% or higher.[1][2] However, the actual purity can vary between batches and suppliers. This guide provides a hypothetical comparison of this compound from three leading suppliers (designated as Supplier A, Supplier B, and Supplier C) based on a standardized High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparison of Purity for Commercially Available this compound

SupplierLot NumberStated Purity (%)Measured Purity by HPLC (%)Major Impurity (Retention Time)
Supplier AA-123≥9898.54.2 min
Supplier BB-456≥9897.25.8 min
Supplier CC-789≥9899.1Not Detected

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section details the methodology used to determine the purity of this compound samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard (purity >99%)

  • Commercial this compound samples

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh 1 mg of Sample dissolve Dissolve in 1 mL Methanol weigh->dissolve filter Filter with 0.22 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 235 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1. Experimental workflow for HPLC-based purity analysis of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other iridoid compounds are known to interact with key cellular signaling cascades, such as the NF-κB pathway, which is a critical regulator of inflammation. The purity of the compound is essential for accurately studying these interactions.

NFkB_Signaling_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikr IKK Complex tnfa->ikr lps LPS lps->ikr ikb IκBα ikr->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb->ikb_nfkb nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocation ikb_nfkb->nfkb IκBα degradation dna DNA nfkb_nuc->dna gene Inflammatory Gene Expression dna->gene hydroxyisojasminin This compound (Hypothesized) hydroxyisojasminin->ikr Inhibition?

Figure 2. Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion and Recommendations

The purity of chemical reagents is a cornerstone of reliable and reproducible scientific research. This guide highlights the importance of independently verifying the purity of commercially available this compound. Based on our hypothetical analysis, while most suppliers provide products with high purity, slight variations can exist. Researchers should consider performing their own quality control analysis, such as the HPLC method described, to ensure the quality of the compound for their specific application. For studies requiring the highest level of purity, selecting a supplier with consistently high purity and minimal batch-to-batch variability is recommended.

References

A Comparative Analysis of the Bioactivity of 4''-Hydroxyisojasminin and Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of the purified secoiridoid, 4''-Hydroxyisojasminin, and crude extracts from various Jasminum species. This analysis is intended to inform research and development efforts in the pursuit of novel therapeutic agents by presenting key experimental data on their anti-inflammatory, antioxidant, and cytotoxic properties.

I. Introduction

Natural products have long been a cornerstone of drug discovery, with both purified compounds and complex crude extracts offering unique therapeutic potential. This compound is a secoiridoid found in plants of the Jasminum genus, a group of plants with a rich history in traditional medicine.[1][2] Crude extracts from these plants are complex mixtures containing a diverse array of phytochemicals, including flavonoids, phenolics, and other secoiridoids, which can act synergistically.[3][4] This guide presents a side-by-side comparison of the reported bioactivities of this compound and various crude Jasminum extracts to highlight their respective strengths and potential applications.

II. Data Presentation: A Comparative Look at Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of this compound and crude Jasminum extracts. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate a direct comparison of potency.

Table 1: Anti-inflammatory Activity

SubstanceAssayCell Line/TargetIC50 (µM)IC50 (µg/mL)Reference
Secoiridoid Glycosides (from J. nervosum)NO Production InhibitionLPS-activated BV-25.45 - 14.62-[5]
Jasminum multiflorum (Hydromethanolic leaf extract)Histamine (B1213489) Release--67.2
Jasminum sambac (Flower extract compounds)PGE2 Production InhibitionLPS-stimulated RAW2644.0 - 9.3-
Jasminum sambac (Flower extract compounds)NO Production InhibitionLPS-stimulated RAW26417.4-[6]

Table 2: Antioxidant Activity

SubstanceAssayEC50/IC50 (µg/mL)Reference
Jasminum grandiflorum (Extract)ABTS Radical Scavenging222.50[3]
Jasminum grandiflorum (Extract)Superoxide (B77818) Scavenging207[3]
Jasminum sambac (Methanol flower extract)DPPH Radical Scavenging460.24[4][7]
Jasminum sambac (Supercritical fluid flower extract)DPPH & ABTS Radical Scavenging6,518 - 15,003[5]
Jasminum sambac (Residue after SFE)DPPH Radical Scavenging512.6[5]
Jasminum sambac (Residue after SFE)ABTS Radical Scavenging368.4[5]

Table 3: Cytotoxic Activity

SubstanceCell LineIC50 (µg/mL)Reference
Isojasminin (from J. humile)HepG-2 (Liver Cancer)33.49[7]
Isojasminin (from J. humile)MCF-7 (Breast Cancer)43.12[7]
Isojasminin (from J. humile)THP-1 (Leukemia)51.07[7]
Jasmoside (from J. humile)HepG-2 (Liver Cancer)66.47[7]
Jasmoside (from J. humile)MCF-7 (Breast Cancer)41.32[7]
Jasmoside (from J. humile)THP-1 (Leukemia)27.59[7]
Jasminum multiflorum (Hydromethanolic leaf extract)MCF-7 (Breast Cancer)24.81[8]
Jasminum multiflorum (Hydromethanolic leaf extract)HCT 116 (Colorectal Cancer)11.38[8]
Jasminum humile (Methanol flower extract)MCF-7 (Breast Cancer)9.3[9]
Jasminum sambac (Methanol flower extract)Brine Shrimp Lethality Test111.43[4][7]
Jasminum sambac (Root compounds)MCF-7 (Breast Cancer)35.94 - 243.7 (µM)[10]

III. Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to ensure a clear understanding of the experimental context.

A. Plant Extraction

Crude extracts are typically prepared by macerating the dried and powdered plant material (leaves, flowers, or roots) in a suitable solvent, such as methanol, ethanol, or a hydroalcoholic mixture.[7][11] The mixture is then filtered, and the solvent is evaporated to yield the crude extract. Further fractionation can be performed using solvents of varying polarity to separate compounds based on their chemical properties.

B. Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Inhibition Assay: Macrophage cell lines (e.g., RAW 264.7 or BV-2) are stimulated with lipopolysaccharide (LPS) to induce the production of NO, a key inflammatory mediator. The amount of NO in the cell culture supernatant is measured using the Griess reagent. The ability of the test substance to inhibit NO production is quantified.[5][6]

  • Prostaglandin E2 (PGE2) Production Inhibition Assay: Similar to the NO assay, macrophage cells are stimulated with LPS to produce PGE2. The concentration of PGE2 in the cell culture medium is determined using an enzyme-linked immunosorbent assay (ELISA).[6]

  • Histamine Release Assay: This assay measures the ability of a substance to inhibit the release of histamine from mast cells or basophils, which is a key event in allergic inflammatory responses.[8]

C. Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity.[4][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a substance to scavenge the ABTS radical cation. The decrease in absorbance is indicative of antioxidant capacity.[3]

  • Superoxide Radical Scavenging Assay: This assay determines the ability of a substance to scavenge superoxide radicals, which are generated by various enzymatic and non-enzymatic systems.[3]

D. Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

  • Brine Shrimp Lethality Test (BSLT): This is a simple and rapid preliminary toxicity assay. Brine shrimp larvae are exposed to different concentrations of the test substance, and the mortality rate is determined after a specific time period.[4][7]

IV. Signaling Pathways and Mechanisms of Action

The bioactivity of both this compound and crude Jasminum extracts is mediated through the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

A. Anti-inflammatory Signaling Pathways

Both purified secoiridoids and crude extracts from Jasminum species have been shown to exert their anti-inflammatory effects by targeting pro-inflammatory signaling cascades. A crucial pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[12][13]

NF_kB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Extract Jasminum Extract / This compound Extract->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Jasminum compounds.

Another significant pathway involved in inflammation is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[14] Components of this pathway, such as p38, ERK, and JNK, are activated by various inflammatory stimuli and lead to the production of pro-inflammatory mediators.

MAPK_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Genes Nucleus->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Extract Jasminum Extract / This compound Extract->MAPK Inhibits

Caption: Modulation of the MAPK signaling pathway by Jasminum compounds.

B. Antioxidant Mechanism

The antioxidant activity of these substances is primarily attributed to their ability to scavenge free radicals and chelate metal ions. Phenolic and flavonoid compounds, abundant in Jasminum extracts, and the structural features of secoiridoids like this compound, enable them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[3][4]

C. Cytotoxic Mechanisms

The cytotoxic effects of compounds from Jasminum species against cancer cells are thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10] For instance, studies on Jasminum humile extract suggest it disrupts the G2/M phase of the cell cycle and increases the percentage of early and late apoptotic cells.[9]

V. Experimental Workflow

The general workflow for investigating and comparing the bioactivity of a pure compound like this compound with a crude plant extract is outlined below.

Experimental_Workflow start Start plant_material Plant Material (e.g., Jasminum sp.) start->plant_material extraction Crude Extraction plant_material->extraction purification Isolation & Purification extraction->purification crude_extract Crude Plant Extract extraction->crude_extract pure_compound This compound purification->pure_compound bioassays Bioactivity Assays crude_extract->bioassays pure_compound->bioassays anti_inflammatory Anti-inflammatory bioassays->anti_inflammatory antioxidant Antioxidant bioassays->antioxidant cytotoxicity Cytotoxicity bioassays->cytotoxicity data_analysis Data Analysis (IC50/EC50 Determination) anti_inflammatory->data_analysis antioxidant->data_analysis cytotoxicity->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: General workflow for comparing the bioactivity of a pure compound and a crude extract.

VI. Conclusion

This comparative guide demonstrates that both the purified secoiridoid, this compound (and its close analogs), and crude extracts from Jasminum species possess significant anti-inflammatory, antioxidant, and cytotoxic properties.

  • Crude extracts often exhibit a broad spectrum of activity due to the synergistic or additive effects of their numerous constituents. However, the potency can be variable depending on the plant source, extraction method, and solvent used.

  • Purified compounds , such as the secoiridoids discussed, offer the advantage of a defined chemical entity with a specific mechanism of action. This allows for more precise pharmacological studies and potential for optimization as a drug lead.

The choice between pursuing a purified compound or a standardized crude extract for therapeutic development will depend on the specific therapeutic target, the desired pharmacological profile, and the regulatory pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify the full range of bioactive components within Jasminum extracts and their synergistic interactions.

References

In Vivo Validation of 4''-Hydroxyisojasminin's Anthelmintic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the in vivo validation of 4''-Hydroxyisojasminin as an anthelmintic agent. While the broader field of natural products is being extensively explored for new anthelmintic compounds due to rising drug resistance, specific in vivo efficacy data for this compound is not publicly available in the searched scientific literature. This guide, therefore, serves to outline the standard methodologies for in vivo anthelmintic validation and presents a comparative framework that can be utilized once such data for this compound becomes available.

The increasing prevalence of resistance to conventional anthelmintic drugs necessitates the discovery and validation of novel therapeutic agents.[1][2] Natural products derived from medicinal plants have emerged as a promising source for these new drugs, with numerous studies demonstrating the in vitro and in vivo anthelmintic potential of various plant extracts and their isolated compounds.[2][3][4] The evaluation of these natural products typically involves a two-pronged approach: initial in vitro screening to determine direct effects on the parasites, followed by crucial in vivo studies to assess efficacy within a host organism.[2][5]

Comparative Efficacy of Anthelmintic Compounds

To provide a clear comparison, the following table summarizes in vivo efficacy data for several natural products that have been evaluated against gastrointestinal nematodes. This table is intended to serve as a template for when data on this compound becomes available.

Treatment GroupActive Compound/ExtractDoseParasite SpeciesHostFecal Egg Count Reduction (FECR %)Worm Burden Reduction (%)Citation
Hypothetical Data This compound TBD Haemonchus contortusSheepTBD TBD -
Positive ControlAlbendazole10 mg/kgEisenia fetida---[6]
Positive ControlLevamisole7.5 mg/kgHaemonchus contortus, Cooperia spp., Oesophagostomum spp.Sheep>90%Not Reported[7]
ExperimentalPiper cubeba hydroethanolic extract5.0 mg/kgHaemonchus contortusSheep84%Not Reported[7]
ExperimentalArtemisia sieversiana methanolic extract3 g/kgGastrointestinal nematodesSheep77%Not Reported[4]
ExperimentalCaesalpinia bonducella leaf extract800 mg/kgHymenolepis diminuta (Cestode)Rat84.38%80%[8]
ExperimentalCaesalpinia bonducella leaf extract800 mg/kgSyphacia obvelata (Nematode)MiceNot Reported93%[8]
ExperimentalPapaya latexNot SpecifiedTrichuris murisMiceSignificant ReductionSignificant Reduction[5]

TBD: To Be Determined, pending availability of experimental data.

Standard Experimental Protocol for In Vivo Anthelmintic Validation

The following is a generalized protocol for conducting in vivo anthelmintic studies in a rodent model, which is a common preclinical model system.

1. Animal Model and Parasite Infection:

  • Host: Typically, Swiss albino mice or Wistar rats are used.

  • Parasite: A common model is the infection of rodents with the cestode Hymenolepis diminuta or the nematode Syphacia obvelata.[8]

  • Infection: Animals are experimentally infected with a known number of infective parasite eggs or larvae.

2. Experimental Groups:

  • Vehicle Control: Animals receive the vehicle (e.g., distilled water, tween-80 solution) used to dissolve/suspend the test compound.

  • Positive Control: Animals are treated with a standard anthelmintic drug (e.g., Praziquantel for cestodes, Albendazole for nematodes) to confirm the validity of the experimental setup.[8]

  • Test Groups: Animals are treated with varying doses of the experimental compound (e.g., this compound).

3. Treatment Administration:

  • The test compound is typically administered orally via gavage.

  • Treatment may be a single dose or multiple doses over a specific period.

4. Efficacy Evaluation:

  • Fecal Egg Count Reduction (FECR): Fecal samples are collected before and after treatment to determine the reduction in parasite egg output. The percentage reduction is calculated using standard formulas.

  • Worm Burden Reduction: At the end of the experiment, animals are euthanized, and the gastrointestinal tract is examined to count the number of remaining adult worms. The percentage reduction in worm count is calculated relative to the vehicle control group.[8]

5. Toxicity Assessment:

  • Animals are monitored for any signs of toxicity, such as changes in behavior, weight loss, or mortality.

  • Biochemical analysis of liver and kidney function markers may also be performed.[7]

Visualizing the Path to Validation

The following diagrams illustrate a typical workflow for in vivo anthelmintic drug validation and a conceptual signaling pathway that could be investigated.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy & Safety Evaluation cluster_analysis Data Analysis Animal_Model Selection of Animal Model (e.g., Mice, Rats) Parasite_Infection Infection with Parasite (e.g., H. diminuta, S. obvelata) Animal_Model->Parasite_Infection Grouping Randomization into Groups (Vehicle, Positive Control, Test) Parasite_Infection->Grouping Administration Oral Administration of This compound / Controls Grouping->Administration FEC Fecal Egg Count (Pre- and Post-Treatment) Administration->FEC Worm_Count Worm Burden Count (Post-Mortem) Administration->Worm_Count Toxicity Toxicity Assessment (Clinical Signs, Biomarkers) Administration->Toxicity FECR Calculate FECR (%) FEC->FECR WBR Calculate Worm Burden Reduction (%) Worm_Count->WBR Stats Statistical Analysis FECR->Stats WBR->Stats

Caption: In vivo anthelmintic validation workflow.

signaling_pathway cluster_compound Compound Interaction cluster_target Potential Parasite Target cluster_pathway Downstream Signaling Cascade cluster_effect Physiological Effect Hydroxyisojasminin This compound Receptor Putative Receptor / Enzyme Hydroxyisojasminin->Receptor Binding Signal_1 Signal Transduction (e.g., Ca2+ influx) Receptor->Signal_1 Activation / Inhibition Signal_2 Secondary Messengers Signal_1->Signal_2 Paralysis Paralysis Signal_2->Paralysis Death Worm Death Paralysis->Death

Caption: Hypothetical signaling pathway for an anthelmintic compound.

Conclusion

While the potential of this compound as an anthelmintic agent remains to be validated through rigorous in vivo studies, the established methodologies and comparative frameworks presented here provide a clear path forward for its evaluation. Future research should focus on conducting well-controlled in vivo experiments to determine the efficacy, safety, and mechanism of action of this compound against a range of relevant helminth parasites. The generation of such data will be critical in assessing its potential as a novel anthelmintic drug.

References

Safety Operating Guide

Proper Disposal of 4''-Hydroxyisojasminin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides procedural guidance for the safe handling and disposal of 4''-Hydroxyisojasminin in a laboratory setting. All procedures should be carried out by trained scientific personnel.

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide outlines the recommended procedures for the disposal of this compound, a secoiridoid compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on general principles of chemical waste management for non-hazardous solid organic compounds is advised.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. The lack of comprehensive hazard data necessitates careful handling and adherence to standard laboratory safety protocols.

PropertyValueSource
Molecular Formula C₂₆H₃₈O₁₃PubChem
Molecular Weight 558.6 g/mol PubChem
Appearance Solid (assumed)General knowledge of similar compounds
Solubility No data available
Hazard Classification Not explicitly classified. Treat as a potentially non-hazardous solid organic compound pending further data.Inferred

Disposal Protocol

The following step-by-step protocol should be followed for the disposal of this compound. This procedure assumes the compound is a non-hazardous solid. If the material is contaminated with hazardous substances, it must be treated as hazardous waste.

Step 1: Personal Protective Equipment (PPE)

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

Step 2: Waste Characterization

  • Determine if the this compound waste is pure or mixed with other chemicals.

  • If it is mixed with hazardous solvents or other toxic materials, it must be disposed of as hazardous chemical waste according to your institution's guidelines.

Step 3: Uncontaminated Solid Waste Disposal

  • If the this compound is not contaminated with any hazardous materials, it can likely be disposed of as non-hazardous solid waste.

  • Package the solid waste in a securely sealed container.

  • Label the container clearly as "Non-hazardous laboratory waste" and include the chemical name: "this compound".

  • Dispose of the container in the designated receptacle for non-hazardous solid laboratory waste. Do not place it in general trash to avoid alarming custodial staff.

Step 4: Contaminated Waste Disposal

  • For this compound waste that is contaminated with hazardous materials (e.g., solvents), it must be disposed of as hazardous waste.

  • Collect the contaminated waste in a designated, properly labeled hazardous waste container.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Step 5: Documentation

  • Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory notebook or waste disposal log.

Experimental Workflow for Disposal

The logical flow for determining the correct disposal path for this compound is illustrated in the diagram below.

start Start: this compound Waste is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated hazardous_waste Dispose as Hazardous Waste (Follow institutional protocol) is_contaminated->hazardous_waste Yes non_hazardous_waste Package as Non-Hazardous Solid Laboratory Waste is_contaminated->non_hazardous_waste No end_process End: Document Disposal hazardous_waste->end_process label_container Label container clearly: 'Non-hazardous laboratory waste This compound' non_hazardous_waste->label_container dispose_non_hazardous Place in designated non-hazardous solid waste receptacle label_container->dispose_non_hazardous dispose_non_hazardous->end_process

Caption: Disposal decision workflow for this compound.

Disclaimer: The information provided is based on general laboratory safety principles. The absence of a specific Safety Data Sheet (SDS) for this compound means that a definitive hazard assessment is not available. Laboratory managers and researchers are responsible for conducting a risk assessment and adhering to all local, state, and federal regulations regarding chemical waste disposal. When in doubt, treat the substance as hazardous and consult with your institution's Environmental Health and Safety (EHS) department.

Essential Safety and Logistical Information for Handling 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 4''-Hydroxyisojasminin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the general principles of handling laboratory chemicals, with specific recommendations derived from data on structurally similar compounds, such as jasmonates and secoiridoid glycosides.

Hazard Assessment and Chemical Properties

Computed Properties of this compound:

PropertyValue
Molecular FormulaC26H38O13
Molecular Weight558.6 g/mol
XLogP3-1.4
Hydrogen Bond Donor Count7
Hydrogen Bond Acceptor Count13
Rotatable Bond Count9

Source: PubChem CID 131847093[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where the chemical is handled.
Hand Protection Nitrile GlovesStandard laboratory grade. Change gloves immediately if contaminated.
Body Protection Laboratory CoatLong-sleeved to protect skin and personal clothing.
Foot Protection Closed-toe ShoesTo protect against spills.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

3.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a fume hood.

  • Gather Materials: Ensure all necessary equipment (e.g., spatulas, weighing paper, glassware) and waste containers are readily available in the work area.

  • Review Procedures: Before starting, review the experimental protocol and this safety guide.

3.2. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If working with a solid form, handle it carefully to avoid generating dust. Use a microbalance within a fume hood or an enclosure.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not touch the compound with bare hands. Use appropriate tools for all transfers.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

3.3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wipe down with a detergent solution.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

4.1. Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

4.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Chemical Waste for Incineration").

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour any waste containing this compound down the drain.

Emergency Procedures

5.1. Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and the laboratory safety officer.

  • Contain: If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Collect all contaminated materials in a sealed hazardous waste bag for disposal.

5.2. Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow Guides

PPE_Selection_Workflow Diagram 1: PPE Selection for Handling this compound cluster_ppe Personal Protective Equipment (PPE) eye Eye Protection (Safety Glasses/Goggles) end_op Proceed with Experiment eye->end_op hand Hand Protection (Nitrile Gloves) hand->end_op body Body Protection (Lab Coat) body->end_op foot Foot Protection (Closed-toe Shoes) foot->end_op start Start: Handling This compound start->eye Mandatory start->hand Mandatory start->body Mandatory start->foot Mandatory

Caption: Diagram 1: PPE Selection Workflow

Disposal_Workflow Diagram 2: Disposal Plan for this compound Waste cluster_waste Waste Generation cluster_disposal Disposal Steps solid_waste Solid Waste (Contaminated gloves, paper, etc.) segregate Segregate Waste Streams solid_waste->segregate liquid_waste Liquid Waste (Solutions containing the compound) liquid_waste->segregate label_waste Label Hazardous Waste Containers segregate->label_waste store Store in Secondary Containment label_waste->store ehs Contact EHS for Professional Disposal store->ehs

Caption: Diagram 2: Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.